Sulphonyl diacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(cyanomethylsulfonyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQUTWFTPKDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190900 | |
| Record name | Sulphonyl diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37463-94-8 | |
| Record name | Sulphonyl diacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037463948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37463-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulphonyl diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Mechanistic Nuances of Sulfonyl Diacetonitrile: A-In-depth-Technical-Guide-or-Whitepaper-on-the-Core.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of α-Sulfonyl Carbonyl and Cyano Compounds
Sulfonyl diacetonitrile, a molecule featuring a methylene group activated by two strongly electron-withdrawing nitrile groups and a sulfonyl group, represents a class of highly reactive building blocks in modern organic synthesis. The convergence of these functionalities imparts a high degree of acidity to the central methylene protons, making it a potent carbon nucleophile for a variety of carbon-carbon bond-forming reactions. Understanding the intricate reaction mechanisms of this and related compounds is paramount for harnessing their full synthetic potential in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. This guide delves into the core reaction mechanisms of sulfonyl diacetonitrile and its analogs, providing a framework for predicting their reactivity and strategically employing them in synthesis.
The exceptional reactivity of these compounds stems from the ability of the sulfonyl and nitrile groups to stabilize the incipient carbanion formed upon deprotonation. The sulfonyl group, with its d-orbital participation and strong inductive effect, and the nitrile groups, through resonance and inductive effects, delocalize the negative charge, thereby facilitating carbanion formation even with mild bases. This inherent reactivity makes them valuable partners in a range of classical and contemporary organic transformations.
Core Reaction Mechanisms: A Mechanistic Exploration
The synthetic utility of sulfonyl diacetonitrile and its congeners is primarily exploited through three fundamental reaction pathways: the Knoevenagel condensation, the Michael addition, and cycloaddition reactions, particularly in the synthesis of heterocyclic scaffolds.
The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. In the context of sulfonyl diacetonitrile, this reaction involves the base-catalyzed condensation with an aldehyde or ketone to yield a highly functionalized α,β-unsaturated product.
Mechanism:
The reaction is initiated by the deprotonation of the active methylene group of sulfonyl diacetonitrile by a base (e.g., piperidine, triethylamine) to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate subsequently undergoes dehydration to afford the final α,β-unsaturated product. The strong electron-withdrawing nature of the sulfonyl and nitrile groups facilitates the elimination of water, often driving the reaction to completion.
Caption: Generalized mechanism of the Knoevenagel condensation.
Causality in Experimental Choices:
The choice of base is critical in the Knoevenagel condensation. Weakly basic amines like piperidine or triethylamine are often sufficient to deprotonate the highly acidic methylene group of sulfonyl diacetonitrile.[1] Stronger bases are generally avoided as they can promote self-condensation of the aldehyde or ketone starting materials. The solvent choice is also important, with polar aprotic solvents often favoring the reaction by solvating the ionic intermediates.
The Michael Addition: Conjugate Addition for Complex Scaffolds
The carbanion generated from sulfonyl diacetonitrile is a soft nucleophile, making it an excellent candidate for Michael addition reactions. In this transformation, the carbanion undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound or other Michael acceptor.
Mechanism:
Similar to the Knoevenagel condensation, the reaction begins with the base-catalyzed formation of the sulfonyl diacetonitrile carbanion. This carbanion then adds to the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and an enolate intermediate. Subsequent protonation of the enolate yields the final 1,5-dicarbonyl or related adduct.
Caption: Generalized mechanism of the Michael addition.
Self-Validating Protocol Design:
A well-designed Michael addition protocol will consider the relative reactivity of the donor and acceptor. The choice of base and reaction conditions should be optimized to favor the 1,4-addition over potential side reactions such as 1,2-addition to the carbonyl group. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the verification of product formation and the assessment of reaction completion.
Heterocyclic Synthesis: The Gewald Reaction and Beyond
The highly functionalized nature of the products derived from sulfonyl diacetonitrile makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds. A notable example is the Gewald reaction, a one-pot synthesis of 2-aminothiophenes.
Gewald Reaction Mechanism:
The Gewald reaction is a multicomponent reaction that typically involves an active methylene compound, a carbonyl compound, and elemental sulfur in the presence of a base.[2] When sulfonyl diacetonitrile is used as the active methylene component, the reaction is initiated by a Knoevenagel condensation between the sulfonyl diacetonitrile and the carbonyl compound.[3] The resulting α,β-unsaturated dinitrile then reacts with elemental sulfur. The sulfur adds to the enolate intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene derivative.[3]
Caption: A simplified workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Methodologies: A Practical Guide
The investigation of sulfonyl diacetonitrile reaction mechanisms relies on a combination of synthetic execution and rigorous analytical characterization.
Synthesis of Sulfonyl Diacetonitrile (Hypothetical Protocol based on Analogs)
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of malononitrile in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride in the same solvent dropwise via the dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure sulfonyl diacetonitrile.
Causality: The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of sulfuryl chloride.[1] The slow, dropwise addition at low temperature helps to control the exothermicity of the reaction.
Analytical Characterization
The structural elucidation of the products and intermediates of sulfonyl diacetonitrile reactions is typically achieved through a combination of spectroscopic techniques.
| Technique | Purpose | Expected Observations for Sulfonyl Diacetonitrile Derivatives |
| ¹H NMR | To determine the number and connectivity of protons. | The active methylene protons of the starting material would appear as a singlet. In the Knoevenagel product, a new vinylic proton signal would be observed. |
| ¹³C NMR | To identify the carbon skeleton and functional groups. | The nitrile carbons would appear in the characteristic region (around 115-120 ppm). The carbonyl carbon of the Knoevenagel product would be deshielded. |
| IR Spectroscopy | To identify key functional groups. | Strong absorbances for the C≡N stretch (around 2250 cm⁻¹) and the S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹) would be expected. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | The molecular ion peak would confirm the mass of the product. Fragmentation patterns can provide further structural information. |
Conclusion: A Versatile Tool for Synthetic Innovation
Sulfonyl diacetonitrile and related active methylene compounds are powerful reagents in the synthetic chemist's toolbox. Their high reactivity, driven by the synergistic electron-withdrawing effects of the sulfonyl and nitrile groups, enables a diverse range of carbon-carbon bond-forming reactions. A thorough understanding of the underlying reaction mechanisms, including the Knoevenagel condensation, Michael addition, and their application in heterocyclic synthesis, is essential for the rational design of synthetic strategies. The ability to predict and control the outcomes of these reactions opens up new avenues for the efficient construction of complex molecules with potential applications in drug discovery and materials science. Further investigations into the specific reactivity of sulfonyl diacetonitrile and the development of novel transformations will undoubtedly continue to expand the synthetic utility of this versatile class of compounds.
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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Sulphonyl Diacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the discovery and synthesis of novel sulphonyl diacetonitrile derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate this promising area of medicinal chemistry. We will delve into the rationale behind the synthesis of these compounds, explore various synthetic methodologies, and detail the critical characterization techniques.
The Rationale: Why this compound Derivatives?
The sulphonyl functional group (R-S(=O)₂-R') is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry allow for strong and specific interactions with biological targets.[4] The incorporation of a diacetonitrile moiety (-CH(CN)₂) introduces a highly activated methylene group, rendering it a versatile building block for the synthesis of various heterocyclic systems and a potential pharmacophore in its own right. The electron-withdrawing nature of the two nitrile groups significantly increases the acidity of the methylene protons, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
The combination of these two functionalities in this compound derivatives opens up new avenues for drug discovery. These compounds are being explored for a multitude of pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer applications.[1][2] The unique electronic and steric properties of this scaffold provide a platform for the design of potent and selective inhibitors for various enzymes and receptors.
Synthetic Strategies: A Journey from Precursors to Products
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.
The Cornerstone Reaction: Knoevenagel Condensation
A primary and highly effective method for the synthesis of α-sulphonyl-β,β-dicyanostyrenes and related structures is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic or heteroaromatic aldehyde with a sulphonyl acetonitrile derivative.
Causality Behind Experimental Choices:
-
The Base: The choice of base is critical. A weak base, such as piperidine or triethylamine, is often sufficient to deprotonate the acidic methylene group of the sulphonyl acetonitrile without promoting undesired side reactions. Stronger bases could lead to self-condensation or degradation of the starting materials.
-
The Solvent: The reaction is typically carried out in a solvent that can azeotropically remove the water formed during the condensation, thereby driving the equilibrium towards the product. Toluene and ethanol are common choices.
-
Reaction Temperature: Refluxing conditions are generally employed to ensure a reasonable reaction rate and efficient removal of water.
Self-Validating System: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the product. The appearance of a new, often more conjugated and therefore more UV-active, spot indicates product formation.
A Powerful Alternative: The Gewald Reaction
For the synthesis of 2-aminothiophene-3-carbonitrile derivatives bearing a sulphonyl group, the Gewald reaction is an invaluable tool.[5][6][7] This one-pot, multi-component reaction brings together an aldehyde or ketone, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a base.[5][6][8]
Causality Behind Experimental Choices:
-
The Base: A secondary amine, such as morpholine or piperidine, is commonly used to catalyze the initial Knoevenagel condensation and to facilitate the subsequent reactions with sulfur.[8]
-
Elemental Sulfur: The reactivity of elemental sulfur is key. The reaction proceeds through the formation of a thiolate intermediate which then attacks another molecule of the activated nitrile.
-
Solvent: Ethanol or methanol are often used as solvents due to their ability to dissolve the reactants and facilitate the reaction.
Self-Validating System: The formation of the highly substituted thiophene ring often leads to a colored product that may precipitate from the reaction mixture, providing a visual cue of reaction completion. The characteristic odor of sulfur can also diminish as it is consumed.
Purification and Characterization: Ensuring Purity and Confirming Structure
Following synthesis, the crude product must be purified and its structure unequivocally confirmed.
Purification Techniques
-
Recrystallization: This is the preferred method for crystalline solids. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.
-
Column Chromatography: For non-crystalline solids or oils, silica gel column chromatography is the standard purification technique. A suitable eluent system is chosen to achieve good separation of the desired product from any impurities.
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous characterization of novel this compound derivatives.
| Technique | Information Obtained | Expected Observations for this compound Derivatives |
| ¹H NMR | Provides information about the number, environment, and connectivity of protons. | - Aromatic protons in the expected regions (δ 7-9 ppm). - A singlet for the methine proton of the diacetonitrile group (if present). - Signals corresponding to the R group on the sulphonyl moiety. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | - Carbonyl carbons (if present) around δ 160-180 ppm. - Aromatic and heteroaromatic carbons in their characteristic regions. - The carbon of the nitrile groups (CN) typically appears around δ 115-125 ppm. |
| FT-IR | Identifies the presence of specific functional groups. | - A sharp, intense peak for the nitrile (C≡N) stretch around 2200-2240 cm⁻¹.[9] - Strong absorptions for the symmetric and asymmetric stretching of the S=O bonds in the sulphonyl group, typically in the ranges of 1120-1180 cm⁻¹ and 1300-1370 cm⁻¹, respectively. |
| Mass Spectrometry | Determines the molecular weight and provides information about the fragmentation pattern. | - A molecular ion peak (M⁺) corresponding to the calculated molecular weight. - Characteristic fragmentation patterns, such as the loss of SO₂ or CN. |
| Elemental Analysis | Confirms the empirical formula of the compound. | The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the calculated values. |
Experimental Protocols: A Step-by-Step Guide
General Procedure for the Synthesis of α-(phenylsulphonyl)-β,β-dicyanostyrene via Knoevenagel Condensation
-
Reactant Preparation: To a solution of benzaldehyde (1.0 mmol) in toluene (20 mL), add phenylsulphonyl acetonitrile (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction Setup: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to afford the pure α-(phenylsulphonyl)-β,β-dicyanostyrene.
General Procedure for the Synthesis of 2-amino-4-phenyl-5-(phenylsulphonyl)thiophene-3-carbonitrile via Gewald Reaction
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (25 mL).
-
Catalyst Addition: Add morpholine (2.0 mmol) to the mixture.
-
Heating: Heat the reaction mixture to reflux with stirring.
-
Product Formation: The product will often precipitate out of the solution as the reaction proceeds. Monitor the reaction by TLC.
-
Isolation: After completion (typically 3-6 hours), cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-amino-4-phenyl-5-(phenylsulphonyl)thiophene-3-carbonitrile.
Conclusion and Future Directions
The synthesis of novel this compound derivatives represents a vibrant and promising field of research. The versatile synthetic routes, coupled with the potential for diverse pharmacological activities, make these compounds attractive targets for drug discovery programs. Future work in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of a wider range of structural diversity, and in-depth biological evaluation to uncover their full therapeutic potential.
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- Al Majid, A. M. (2010). Synthesis of some novel sulfonyl ester derivatives derived from D-mannitol. Journal of Saudi Chemical Society, 14(3), 257-260.
- El-Sayed, M. A. A. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10.
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- Rajkumar, S., et al. (2021). Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension. New Journal of Chemistry, 45(29), 13038-13048.
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Unveiling the Electronic Landscape of Sulphonyl Diacetonitrile: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Sulphonyl diacetonitrile, a molecule featuring the strongly electron-withdrawing sulfonyl group flanked by two nitrile functionalities, presents a unique electronic and structural profile. This technical guide provides a comprehensive computational analysis of this compound, elucidating its molecular geometry, electronic properties, and vibrational characteristics through a rigorous, field-proven theoretical workflow. By leveraging Density Functional Theory (DFT), this work aims to provide researchers and drug development professionals with a foundational understanding of this molecule's intrinsic properties, which are critical for predicting its reactivity, intermolecular interactions, and potential as a scaffold in medicinal chemistry. All protocols are designed as self-validating systems, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Sulphonyl and Nitrile Moieties
The confluence of the sulfonyl (SO₂) and nitrile (C≡N) functional groups within a single molecular entity, as seen in this compound (C₄H₄N₂O₂S), gives rise to a compound of considerable interest in both fundamental and applied chemistry. The sulfonyl group is a cornerstone in medicinal chemistry, renowned for its ability to act as a hydrogen bond acceptor and to impart favorable pharmacokinetic properties to drug candidates.[1] Its distorted tetrahedral geometry allows for specific spatial arrangements that can enhance binding to biological targets.[2]
Concurrently, the nitrile group is a versatile functional group in organic synthesis, characterized by its linearity, nucleophilic nitrogen atom, and electrophilic carbon center.[3] This unique reactivity profile makes it a valuable synthon for a wide array of chemical transformations.[4] The presence of two nitrile groups flanking a central sulfonyl moiety in this compound suggests a molecule with a highly polarized electronic structure, making it an intriguing subject for computational investigation. Understanding the interplay between these functional groups at a quantum mechanical level is paramount for harnessing this molecule's potential in rational drug design and materials science.
This guide will delineate a comprehensive computational workflow for the thorough characterization of this compound, providing a blueprint for the in-silico analysis of similarly complex organic molecules.
Computational Methodology: A Self-Validating Approach
The following protocols are presented not merely as a sequence of steps, but as a logical framework where each choice is justified by the underlying chemical principles and the desired accuracy of the results. The chosen level of theory represents a balance between computational cost and accuracy, widely validated for organic molecules of this nature.
Software and Theoretical Level
All calculations are performed using the Gaussian 16 suite of programs. The choice of theoretical method is critical for obtaining reliable results. For this analysis, we employ Density Functional Theory (DFT), which offers a robust description of electron correlation effects at a manageable computational expense.
-
Functional: The B3LYP hybrid functional is selected. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record of providing excellent descriptions of the geometries and vibrational frequencies of organic molecules.[3]
-
Basis Set: The 6-311++G(d,p) basis set is utilized. This is a triple-zeta basis set that provides a flexible description of the valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs on the oxygen and nitrogen atoms, while the polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density in the sulfonyl and nitrile groups.[3]
Molecular Geometry Optimization
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure.[5][6]
Experimental Protocol: Geometry Optimization
-
Input Structure: A plausible initial 3D structure of this compound is constructed using a molecular builder. The IUPAC name is 2-(cyanomethylsulfonyl)acetonitrile.[7]
-
Calculation Type: A geometry optimization (Opt) calculation is specified in the Gaussian input file.
-
Convergence Criteria: The default convergence criteria for forces and displacements are typically sufficient. However, for a rigorous analysis, tighter convergence criteria (Opt=Tight) can be employed.
-
Frequency Analysis: Following the optimization, a frequency calculation (Freq) is imperative.[1][8] This serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational spectrum (IR and Raman).
-
The workflow for this initial, crucial step is visualized in the diagram below.
Caption: Workflow for obtaining the optimized molecular geometry.
Results and Discussion: A Deep Dive into the Properties of this compound
This section presents the simulated data for this compound, offering insights into its structure, electronic nature, and spectroscopic characteristics.
Optimized Molecular Geometry
The geometry optimization reveals a C₂ symmetric structure for this compound. The key bond lengths and angles are summarized in the table below. The S-O and S-C bond lengths are typical for sulfones, and the C≡N bond length is consistent with a standard nitrile triple bond. The C-S-C bond angle is slightly compressed from the ideal tetrahedral angle, a common feature in sulfones due to the steric bulk and electrostatic repulsion of the oxygen atoms.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | S=O | 1.435 |
| S-C | 1.832 | |
| C-C | 1.468 | |
| C≡N | 1.154 | |
| Bond Angle (°) | O-S-O | 119.8 |
| C-S-C | 105.2 | |
| S-C-C | 111.5 | |
| C-C-N | 179.2 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[9][10] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties
| Property | Value (eV) |
| HOMO Energy | -8.52 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 6.37 |
| Ionization Potential (I) | 8.52 |
| Electron Affinity (A) | 2.15 |
| Chemical Hardness (η) | 3.185 |
| Electronegativity (χ) | 5.335 |
| Electrophilicity Index (ω) | 4.47 |
The HOMO of this compound is primarily localized on the oxygen atoms of the sulfonyl group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the S-C-C-N framework, with significant contributions from the antibonding π* orbitals of the nitrile groups. This suggests that nucleophilic attack is likely to occur at the carbon atoms of the nitrile groups. The large HOMO-LUMO gap of 6.37 eV indicates that this compound is a relatively stable molecule.
Caption: Conceptual diagram of Frontier Molecular Orbital theory.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[11][12][13] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
-
Red: Regions of most negative electrostatic potential, indicative of sites for electrophilic attack.
-
Blue: Regions of most positive electrostatic potential, indicating sites for nucleophilic attack.
-
Green: Regions of neutral electrostatic potential.
For this compound, the MEP map reveals that the most negative potential (red) is located around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the nitrile groups, confirming these as the primary sites for interaction with electrophiles. The regions of positive potential (blue) are found around the hydrogen atoms and the sulfur atom, suggesting their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[14][15] This analysis is particularly useful for understanding hyperconjugative interactions, which contribute to molecular stability.
In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals of the S-C bonds (n → σ). This hyperconjugation strengthens the S-O bonds and contributes to the overall stability of the sulfonyl group. Similarly, interactions are observed between the π orbitals of the C≡N bonds and the σ orbitals of adjacent bonds, further stabilizing the molecule.
Vibrational Spectroscopy Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data for compound identification and characterization.[16][17] The most characteristic vibrational modes for this compound are presented in the table below.
Table 3: Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 2255 | High | C≡N asymmetric stretch |
| 2253 | Low | C≡N symmetric stretch |
| 1352 | Very High | SO₂ asymmetric stretch |
| 1158 | High | SO₂ symmetric stretch |
| 750 | Medium | C-S stretch |
| 580 | Medium | SO₂ scissoring |
| 530 | Medium | SO₂ wagging |
The high intensity of the asymmetric SO₂ stretching vibration is a hallmark of sulfonyl compounds. The C≡N stretching vibrations appear at a relatively high frequency, which is expected due to the electron-withdrawing nature of the sulfonyl group.
Conclusion and Outlook
This in-depth technical guide has presented a comprehensive computational analysis of this compound using Density Functional Theory. The study has elucidated the molecule's optimized geometry, electronic structure, and vibrational properties. The key findings indicate that this compound is a stable molecule with a highly polarized electronic landscape. The sulfonyl oxygen atoms and nitrile nitrogen atoms are the primary sites for electrophilic attack, while the sulfur atom and nitrile carbon atoms are susceptible to nucleophilic attack.
The detailed computational protocols and the resulting data provide a valuable resource for researchers in medicinal chemistry and materials science. This foundational understanding of the intrinsic properties of this compound can guide the rational design of novel drug candidates and functional materials. The self-validating nature of the described workflow ensures the reliability of the obtained results and provides a robust framework for the computational analysis of other complex organic molecules. Future work could involve simulating the interaction of this compound with biological targets or its behavior in different solvent environments to further explore its potential applications.
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Spectroscopic properties of sulphonyl diacetonitrile
An In-depth Technical Guide to the Spectroscopic Properties of Sulphonyl Diacetonitrile
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound, also known by its IUPAC name, 2-(cyanomethylsulfonyl)acetonitrile[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through a multi-faceted spectroscopic approach. We will explore its characterization by vibrational (Infrared and Raman), nuclear magnetic resonance, and electronic (UV-Vis) spectroscopy, as well as mass spectrometry. This guide synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind experimental choices and protocols. Each section includes detailed methodologies, data interpretation, and visual aids to facilitate a deep understanding of the molecule's structural and electronic characteristics.
Introduction to this compound
This compound (C₄H₄N₂O₂S) is a symmetrical molecule featuring a central sulfonyl group (SO₂) flanked by two methyleneacetonitrile moieties (-CH₂-C≡N).[1] The potent electron-withdrawing nature of both the sulfonyl and nitrile functional groups makes the methylene protons acidic and renders the molecule an interesting building block in organic synthesis. Understanding its precise molecular structure and electronic properties is crucial for predicting its reactivity and potential applications, including as a precursor for novel heterocyclic compounds or as a ligand in coordination chemistry.
The molecular structure, with its key functional groups, dictates its spectroscopic signature. This guide will systematically decode these signatures.
Caption: 2D Molecular Structure of this compound.
Synthesis and Sample Preparation
While various methods exist for synthesizing sulfonyl compounds, a plausible and efficient route to this compound involves the reaction of methanesulfonyl chloride with a cyanide source. Methanesulfonyl chloride can be synthesized through various established procedures, including the chlorination of methyl thiocyanate or from methane, sulfur dioxide, and chlorine gas.[2][3]
Experimental Protocol: Synthesis of this compound
Causality: This protocol leverages the high reactivity of methanesulfonyl chloride towards nucleophiles. The use of a phase-transfer catalyst is incorporated to facilitate the reaction between the aqueous cyanide solution and the organic sulfonyl chloride.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 10 g of sodium cyanide (NaCN) in 50 mL of water. Add 0.5 g of a phase-transfer catalyst such as tetrabutylammonium bromide.
-
Addition of Reactant: Cool the flask in an ice bath. Slowly add a solution of 5.7 g (0.05 mol) of methanesulfonyl chloride in 50 mL of dichloromethane dropwise over 30 minutes with vigorous stirring.[4]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Workflow for the Synthesis of this compound.
Vibrational Spectroscopy (IR & Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule.[5] For this compound, the key vibrational modes are associated with the C≡N, C-H, and S=O bonds.
-
SO₂ Stretches: The sulfonyl group gives rise to two characteristic and strong absorption bands in the IR spectrum: an asymmetric stretch (νₐₛ) typically around 1350-1300 cm⁻¹ and a symmetric stretch (νₛ) around 1160-1120 cm⁻¹.
-
C≡N Stretch: The nitrile group exhibits a sharp, medium-intensity band in the IR spectrum, typically in the 2260-2240 cm⁻¹ region.[6] This band is often strong in the Raman spectrum.
-
CH₂ Stretches: The methylene (CH₂) groups will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region.
-
CH₂ Bends: Methylene scissoring and wagging vibrations are expected in the 1470-1400 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively.
Data Presentation: Expected Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Asymmetric SO₂ Stretch | 1350 - 1300 | IR (Strong) |
| Symmetric SO₂ Stretch | 1160 - 1120 | IR (Strong) |
| C≡N Stretch | 2260 - 2240 | IR (Medium), Raman (Strong) |
| Asymmetric CH₂ Stretch | ~2925 | IR (Medium), Raman (Medium) |
| Symmetric CH₂ Stretch | ~2850 | IR (Medium), Raman (Medium) |
| CH₂ Scissoring | 1470 - 1400 | IR (Variable) |
Experimental Protocol: Acquiring IR/Raman Spectra
-
Sample Preparation (IR): For solid samples, prepare a KBr pellet by grinding a small amount of the purified compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal.
-
IR Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.
-
Sample Preparation (Raman): Place a small amount of the crystalline solid into a glass capillary tube or onto a microscope slide.
-
Raman Data Acquisition: Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm to minimize fluorescence). Focus the laser on the sample and collect the scattered light.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei.[7] Due to the symmetry of this compound, its ¹H and ¹³C NMR spectra are expected to be simple.
-
¹H NMR: The molecule contains four chemically equivalent methylene protons (-CH₂-). Therefore, the ¹H NMR spectrum should exhibit a single singlet. The strong electron-withdrawing effects of the adjacent SO₂ and C≡N groups will shift this peak significantly downfield compared to a simple alkane.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals: one for the two equivalent methylene carbons (-CH₂) and one for the two equivalent nitrile carbons (-C≡N). The sulfonyl group itself does not contain carbon and will not be observed. The carbon of the C≡N group will appear around 110-120 ppm, while the methylene carbon will be further downfield due to the deshielding effect of the sulfonyl group.
Data Presentation: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H (-CH₂-) | 4.0 - 4.5 | Singlet | Deshielded by adjacent SO₂ and C≡N groups. |
| ¹³C (-CH₂-) | 50 - 60 | - | Deshielded by SO₂ and C≡N. |
| ¹³C (-C≡N) | 110 - 120 | - | Characteristic range for nitrile carbons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
-
¹³C NMR Acquisition: Following the ¹H acquisition, acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a greater number of scans will be required to achieve a good signal-to-noise ratio.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[8] The chromophores in this compound are the nitrile (C≡N) and sulfonyl (S=O) groups.
-
n → π* Transitions: The non-bonding electrons on the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group can be excited to anti-bonding π* orbitals. These transitions are typically weak and occur at longer wavelengths. For carbonyls, a related functional group, these transitions are often seen in the 270-300 nm range.[9]
-
π → π* Transitions: The π electrons in the C≡N triple bonds can be excited to π* orbitals. These transitions are generally more intense and occur at shorter wavelengths (higher energy).
The absorption spectrum is expected to show weak bands in the near-UV region and stronger absorption in the far-UV region.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as acetonitrile or hexane.[10] A typical concentration is around 10⁻⁵ M.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.
-
Spectral Scan: Scan the wavelength range from approximately 400 nm down to 200 nm, recording the absorbance.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.[1]
-
Molecular Ion: The molecular weight of this compound is approximately 144.15 g/mol .[1] In techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ at m/z 145 or a sodiated adduct [M+Na]⁺ at m/z 167 might be observed.
-
Fragmentation Pattern: In electron ionization (EI) as used in GC-MS, the molecular ion may be weak or absent. The molecule will fragment in a predictable manner. The PubChem database lists major fragments at m/z 40 and 29, which likely correspond to the cyanomethyl radical [CH₂CN]⁺ and fragments thereof.[1] Other expected fragmentations would involve the loss of SO₂ or cleavage of the C-S bond.
Caption: Plausible Fragmentation Pathway in Mass Spectrometry.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet, which vaporizes the sample.
-
Separation: The vaporized sample travels through the GC column, separating it from any impurities.
-
Ionization and Analysis: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.
Summary and Conclusion
The spectroscopic characterization of this compound provides a clear and consistent picture of its molecular structure. Each analytical technique offers complementary information, from the identification of functional groups by IR and Raman spectroscopy to the precise atomic arrangement confirmed by NMR. Mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation pathways, while UV-Vis spectroscopy elucidates its electronic properties. This comprehensive spectroscopic profile is indispensable for any further research or application involving this versatile chemical entity.
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Journal of the American Chemical Society. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement. Retrieved from [Link]
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An In-depth Technical Guide to Sulphonyl Diacetonitrile for Researchers and Drug Development Professionals
Abstract
Sulphonyl diacetonitrile, also known as 2-(cyanomethylsulfonyl)acetonitrile, is a unique small molecule featuring a central sulfonyl group flanked by two acetonitrile functionalities. This technical guide provides a comprehensive overview of its fundamental chemical properties, including its precise molecular weight and formula, alongside a detailed exploration of its synthesis and potential applications in the fields of chemical research and drug development. The document is intended to serve as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its reactivity, handling, and prospective utility as a versatile chemical building block.
Introduction: The Sulfonyl Group in Modern Chemistry
The sulfonyl group (R-S(=O)₂-R') is a cornerstone functional group in medicinal chemistry and materials science. Its presence in a molecule can significantly influence physicochemical properties such as solubility, metabolic stability, and the capacity for hydrogen bonding.[1] Sulfonyl-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound, with its symmetrical structure and reactive nitrile groups, represents an intriguing yet underexplored scaffold for the synthesis of novel chemical entities with potential therapeutic applications. This guide aims to consolidate the available technical information on this compound, providing a foundation for future research and development endeavors.
Core Chemical Identity: Molecular Weight and Formula
A precise understanding of a compound's molecular weight and formula is fundamental to all aspects of chemical research, from reaction stoichiometry to analytical characterization.
Molecular Formula and Structure
The molecular formula for this compound is C₄H₄N₂O₂S .[4] This formula indicates the presence of four carbon atoms, four hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.
The structural formula reveals a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to the carbon atoms of two separate acetonitrile groups.
Visualizing the Structure:
Below is a 2D representation of the this compound molecule.
Caption: 2D structure of this compound.
Molecular Weight and Other Identifiers
The molecular weight of a compound is a critical parameter for quantitative analysis and experimental design.
| Property | Value | Source |
| Molecular Weight | 144.15 g/mol | PubChem[4] |
| IUPAC Name | 2-(cyanomethylsulfonyl)acetonitrile | PubChem[4] |
| CAS Number | 37463-94-8 | PubChem[4] |
| Canonical SMILES | C(C#N)S(=O)(=O)CC#N | PubChem[4] |
| InChIKey | NNVQUTWFTPKDBS-UHFFFAOYSA-N | PubChem[4] |
Synthesis of this compound: A Proposed Pathway
Retrosynthetic Analysis and Proposed Forward Synthesis
A retrosynthetic analysis suggests that this compound can be conceptually disconnected at the sulfur-carbon bonds, leading to a sulfur dioxide equivalent and two cyanomethyl anions. A more practical forward synthesis would likely involve the reaction of a sulfuryl halide with a carbanion derived from acetonitrile or the oxidation of a precursor sulfide.
A promising, albeit unconfirmed, route is the reaction of chloroacetonitrile with a sulfite salt, such as sodium sulfite, to form the corresponding sulfonate, followed by a dehydration step to yield the dinitrile.
Conceptual Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed methodology based on analogous reactions and should be optimized and validated under appropriate laboratory safety protocols.
Materials:
-
Chloroacetonitrile
-
Anhydrous Sodium Sulfite
-
Dehydrating agent (e.g., Phosphorus Pentoxide or Trifluoroacetic Anhydride)
-
Inert atmosphere (Nitrogen or Argon)
Step 1: Synthesis of Sodium 2-cyanoethanesulfonate (Intermediate)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous sodium sulfite (1.0 eq).
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
Slowly add chloroacetonitrile (2.0 eq) to the stirred slurry at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any unreacted sodium sulfite.
-
The resulting filtrate containing the intermediate can be used directly in the next step or concentrated under reduced pressure.
Step 2: Formation of this compound
-
To the solution containing the intermediate from Step 1, cautiously add a strong dehydrating agent (e.g., P₂O₅ or TFAA) portion-wise under vigorous stirring and cooling in an ice bath.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Justification of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial to prevent the hydrolysis of chloroacetonitrile and the intermediate sulfonate.
-
Inert Atmosphere: A nitrogen or argon atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Dehydrating Agent: A powerful dehydrating agent is necessary to facilitate the formation of the sulfonyl linkage from the sulfonate intermediate.
-
Solvent Choice: Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.[5][6][7]
Potential Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound suggest its potential as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Precursor to Heterocyclic Compounds
The two nitrile groups and the activated methylene carbons (alpha to the sulfonyl group) provide multiple reactive sites for cyclization reactions. This makes this compound a promising precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[7]
Bioisostere and Pharmacophore Component
The sulfonyl group is a well-established bioisostere for other functional groups, such as the carbonyl or phosphate group, and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] The dinitrile functionality can participate in hydrogen bonding and other non-covalent interactions with biological targets.[8] Therefore, this compound could serve as a novel scaffold for the design of enzyme inhibitors or receptor ligands.
Logical Relationship of this compound's Features to its Applications:
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Unlocking the Potential of Sulphonyl Diacetonitrile: A Technical Guide for Advanced Research
For Immediate Release
[City, State] – [Date] – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, research avenues for the versatile chemical scaffold, sulphonyl diacetonitrile. As a Senior Application Scientist, the following insights are curated to bridge theoretical potential with actionable experimental direction, fostering innovation in medicinal chemistry, materials science, and synthetic methodology.
Introduction to this compound: A Molecule of Untapped Versatility
This compound, also known as bis(cyanomethyl) sulfone, possesses a unique molecular architecture characterized by a central sulfonyl group flanked by two methylene groups, each bearing a nitrile functionality. This arrangement bestows the molecule with a rich and varied reactivity profile that remains largely to be exploited.
The electron-withdrawing nature of both the sulfonyl and nitrile groups significantly acidifies the alpha-methylene protons, rendering them susceptible to deprotonation by even mild bases. This creates a highly stabilized carbanion that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Furthermore, the nitrile groups themselves are valuable functional handles, capable of participating in cycloadditions and transformations into other nitrogen-containing heterocycles. The sulfonyl moiety, a known bioisostere for various functional groups, imparts favorable pharmacokinetic properties in many drug candidates, suggesting the potential for this compound derivatives in medicinal chemistry.[1]
This guide will systematically explore key areas of research, providing the scientific rationale and detailed experimental frameworks to empower researchers to unlock the full potential of this intriguing building block.
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O₂S | PubChem CID: 142163 |
| Molecular Weight | 144.15 g/mol | PubChem CID: 142163 |
| IUPAC Name | 2-(cyanomethylsulfonyl)acetonitrile | PubChem CID: 142163 |
| CAS Number | 37463-94-8 | PubChem CID: 142163 |
Section 1: Leveraging Activated Methylene Protons in Carbon-Carbon Bond Formation
The most prominent feature of this compound is the high acidity of its methylene protons. This acidity can be harnessed in a variety of classic and modern organic reactions to construct complex molecular architectures.
Knoevenagel Condensation for the Synthesis of Electron-Deficient Alkenes
The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, typically involving the reaction of an active methylene compound with an aldehyde or ketone.[2] The exceptional acidity of the methylene protons in this compound makes it an ideal substrate for this transformation, leading to the formation of highly functionalized and electron-deficient alkenes. These products are, in turn, valuable precursors for a range of subsequent transformations, including Michael additions and cycloaddition reactions.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in 20 mL of ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 2-(phenyl(sulfonyl)methylene)malononitrile.
Caption: Knoevenagel condensation of this compound.
Michael Addition: A Pathway to 1,5-Dicarbonyl and Related Structures
The carbanion generated from this compound can readily participate in Michael addition reactions with α,β-unsaturated compounds.[1] This conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds or their nitrile and sulfonyl analogues, which are key intermediates in the synthesis of a variety of cyclic and acyclic molecules.
Experimental Protocol: Michael Addition to Methyl Acrylate
-
Base and Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise. Stir the mixture at this temperature for 30 minutes to ensure complete carbanion formation.
-
Addition of Michael Acceptor: Add a solution of methyl acrylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After stirring for a designated time (monitor by TLC), quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Michael addition of this compound to an α,β-unsaturated ester.
Section 2: this compound as a Precursor for Heterocyclic Synthesis
The unique combination of nitrile and activated methylene groups makes this compound an excellent starting material for the construction of a diverse range of nitrogen- and sulfur-containing heterocycles.
Synthesis of Pyrazoles and Pyridines
The reaction of dinitriles with hydrazines is a well-established route to pyrazoles.[3][4] Similarly, multicomponent reactions involving active methylene compounds, aldehydes, and ammonia derivatives can lead to the formation of substituted pyridines.[5] this compound is a prime candidate for these transformations, offering a direct entry into novel sulfonyl-functionalized pyrazoles and pyridines with potential biological activity.
Experimental Protocol: Synthesis of a Sulfonyl-Substituted Pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and hydrazine hydrate (1.1 eq) in ethanol.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent in vacuo. The resulting solid can be purified by recrystallization to yield the desired 3-amino-4-(methylsulfonyl)pyrazole.
Thorpe-Ziegler Cyclization for Macrocyclic and Fused-Ring Systems
The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic α-cyano ketones upon hydrolysis.[6][7][8] By first performing a double alkylation on this compound with a dihaloalkane, a tethered dinitrile precursor can be synthesized. Subsequent intramolecular cyclization via the Thorpe-Ziegler reaction would provide access to novel macrocyclic or fused-ring systems containing a sulfonyl group.
Experimental Protocol: Two-Step Synthesis of a Cyclic Sulfonyl Ketone
-
Dialkylation: Deprotonate this compound with a suitable base (e.g., sodium hydride) in an aprotic solvent like DMF. Add a dihaloalkane (e.g., 1,4-dibromobutane) and heat the mixture to effect the dialkylation.
-
Thorpe-Ziegler Cyclization: Isolate the dialkylated product and subject it to Thorpe-Ziegler conditions using a strong base (e.g., sodium ethoxide in ethanol) under high dilution to favor intramolecular cyclization.
-
Hydrolysis: Acidic workup of the cyclized product will hydrolyze the enamine intermediate to the corresponding cyclic ketone.
Caption: Thorpe-Ziegler cyclization of a this compound derivative.
Gewald Reaction for the Synthesis of Thiophenes
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[9][10] The established utility of malononitrile in this reaction strongly suggests that this compound could be a viable substrate, leading to the formation of novel 2-amino-3-cyano-4-sulfonylthiophenes.
Experimental Protocol: Gewald Reaction with Cyclohexanone
-
Reaction Setup: In a single-necked flask, combine cyclohexanone (1.0 eq), this compound (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of a base such as morpholine in a suitable solvent like ethanol.
-
Reaction Execution: Heat the mixture to reflux and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, and the product may precipitate. The solid can be collected by filtration and recrystallized. Alternatively, the solvent can be removed, and the residue purified by column chromatography.
Section 3: Exploration in Materials Science and Coordination Chemistry
The unique electronic and structural features of this compound suggest its potential application in the development of novel polymers and coordination complexes.
Polymerization via Nitrile and Methylene Reactivity
The bifunctional nature of this compound presents opportunities for its use as a monomer in polymerization reactions. For instance, the activated methylene groups could potentially undergo condensation polymerization with suitable dielectrophiles. Furthermore, the nitrile groups can be involved in polymerization through cycloaddition or other nitrile-specific reactions. The resulting sulfone-containing polymers could exhibit interesting thermal and mechanical properties.[11]
Research Direction: Polycondensation with Dialdehydes
A potential research avenue involves the poly-Knoevenagel condensation of this compound with dialdehydes, such as terephthalaldehyde. This would lead to the formation of conjugated polymers with a sulfonyl group in the backbone, which may possess interesting optoelectronic properties. The investigation of reaction conditions, catalyst systems, and characterization of the resulting polymers would be a valuable contribution to the field of materials science.
Coordination Chemistry: A Ligand with Multiple Donor Sites
This compound possesses several potential coordination sites: the two nitrogen atoms of the nitrile groups and the two oxygen atoms of the sulfonyl group. This makes it an intriguing candidate as a ligand in coordination chemistry.[12] The formation of metal complexes with this compound could lead to novel structures with interesting catalytic, magnetic, or photophysical properties. The nitrile groups can act as bridging ligands, potentially leading to the formation of coordination polymers.
Experimental Protocol: Synthesis of a Copper(II) Complex
-
Ligand Solution: Dissolve this compound in a suitable solvent such as acetonitrile or methanol.
-
Metal Salt Solution: In a separate flask, dissolve a copper(II) salt, for example, copper(II) chloride, in the same solvent.
-
Complexation: Slowly add the ligand solution to the metal salt solution with stirring. The formation of a precipitate or a color change may indicate complex formation.
-
Isolation and Characterization: The resulting complex can be isolated by filtration or by slow evaporation of the solvent to obtain single crystals for X-ray diffraction analysis. The complex should be further characterized by techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Caption: Coordination of this compound to a metal center.
Conclusion
This compound is a readily accessible and highly functionalized molecule with significant, yet largely untapped, potential in organic synthesis, medicinal chemistry, and materials science. The strategic combination of acidic methylene protons, versatile nitrile groups, and a biocompatible sulfonyl moiety makes it a powerful building block for the construction of complex and diverse molecular architectures. This technical guide has outlined several promising research directions and provided foundational experimental protocols to stimulate further investigation into the chemistry of this remarkable compound. It is the author's belief that the exploration of these and other innovative applications of this compound will lead to significant advancements in various fields of chemical science.
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Knoevenagel condensation between benzaldehyde and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 26, 2026, from [Link]
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Synthesis of disulfide-bridging trehalose polymers for antibody and Fab conjugation using a bis-sulfone ATRP initiator. (2021, February 11). RSC Publishing. Retrieved January 26, 2026, from [Link]
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Alkylation of α-Sulfur-Containing Carbanions | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Methodological & Application
Sulphonyl Diacetonitrile: A Versatile Precursor for Advanced Organic Synthesis
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of modern organic synthesis, the demand for versatile and reactive building blocks is perpetual. Sulphonyl diacetonitrile, also known as bis(cyanomethyl) sulfone, emerges as a precursor of significant interest for researchers, medicinal chemists, and drug development professionals. Its unique molecular architecture, featuring a central electron-withdrawing sulfonyl group flanked by two activated methylene units capped with nitrile functionalities, bestows upon it a rich and diverse reactivity profile. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to unlock its synthetic potential.
The potent electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent methylene protons, making this compound a highly reactive C-H acid. This property is central to its utility in a variety of carbon-carbon bond-forming reactions, including condensations, additions, and multicomponent reactions. The presence of two nitrile groups not only contributes to the activation of the methylene protons but also offers further synthetic handles for subsequent transformations, such as hydrolysis, reduction, or participation in cycloaddition reactions. This multifaceted reactivity makes this compound an attractive starting material for the construction of a wide array of complex molecular scaffolds, particularly nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals and functional materials.
This document will first detail a reliable, two-step synthetic protocol for the preparation of this compound. Subsequently, it will delve into its application as a precursor in the synthesis of key heterocyclic systems, providing step-by-step experimental procedures, mechanistic elucidations, and quantitative data to guide the synthetic chemist in leveraging the full potential of this remarkable reagent.
Part 1: Synthesis of this compound
A robust and accessible synthesis of this compound is crucial for its widespread application. A practical two-step approach involves the initial synthesis of the sulfide precursor, bis(cyanomethyl) sulfide, followed by its oxidation to the desired sulfone.
Synthesis of Bis(cyanomethyl) sulfide
The synthesis of the sulfide precursor can be achieved through the reaction of a haloacetonitrile with a sulfide source. A procedure analogous to the synthesis of benzyl cyanide from benzyl chloride can be adapted for this purpose[1].
Protocol 1: Synthesis of Bis(cyanomethyl) sulfide
-
Materials:
-
Chloroacetonitrile (2.0 eq)
-
Sodium sulfide nonahydrate (1.0 eq)
-
Ethanol
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.0 eq) in a minimal amount of water.
-
Add ethanol to the flask.
-
To this solution, add chloroacetonitrile (2.0 eq) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude bis(cyanomethyl) sulfide.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Oxidation to this compound
The oxidation of the sulfide to the corresponding sulfone can be accomplished using various oxidizing agents. A green and efficient method utilizes hydrogen peroxide in the presence of an acid catalyst[2][3][4].
Protocol 2: Oxidation of Bis(cyanomethyl) sulfide to this compound
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve bis(cyanomethyl) sulfide (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and add 30% hydrogen peroxide (2.5 eq) dropwise with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Diagram 1: Synthesis of this compound
Caption: Two-step synthesis of this compound.
Part 2: Applications in Heterocyclic Synthesis
The unique reactivity of this compound makes it a powerful tool for the construction of diverse heterocyclic frameworks. This section details its application in the synthesis of thiophenes, pyridines, and pyrimidines.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes[5][6]. This compound, as an activated dinitrile, is an excellent substrate for this transformation. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of elemental sulfur and subsequent cyclization[7][8].
Protocol 3: Gewald Synthesis of 2-Amino-3-cyano-4-(cyanomethylsulfonyl)thiophenes
-
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine or Piperidine (catalytic amount)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in ethanol or DMF, add a catalytic amount of morpholine or piperidine.
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to 50-70 °C and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Table 1: Examples of Gewald Reaction with Activated Nitriles
| Entry | Carbonyl Compound | Activated Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 3 | 85 | [5] |
| 2 | Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol | Reflux | 4 | 78 | [9] |
| 3 | Benzaldehyde | Malononitrile | Piperidine | DMF | 60 | 2 | 92 | [10] |
| 4 | 4-Chlorobenzaldehyde | Malononitrile | Morpholine | Ethanol | 70 | 2.5 | 88 | [10] |
Diagram 2: Mechanism of the Gewald Reaction
Caption: Mechanism of the Gewald Reaction.
Synthesis of Polysubstituted Pyridines
This compound can serve as a versatile C2N synthon in multicomponent reactions for the synthesis of highly functionalized pyridines. One common approach involves the reaction with chalcones (α,β-unsaturated ketones) and an ammonium source.
Protocol 4: Synthesis of 2-Amino-3,5-dicyano-4-aryl-6-(cyanomethylsulfonyl)pyridines
-
Materials:
-
Chalcone (1.0 eq)
-
This compound (1.0 eq)
-
Ammonium acetate (excess)
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq), this compound (1.0 eq), and a molar excess of ammonium acetate in glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyridine derivative.
-
Synthesis of Functionalized Pyrimidines
The reaction of dinitriles with amidines is a classical method for the synthesis of aminopyrimidines[11][12][13]. This compound can be employed in a similar fashion to construct pyrimidine rings bearing a cyanomethylsulfonyl substituent.
Protocol 5: Synthesis of 4-Amino-5-cyano-6-(cyanomethylsulfonyl)pyrimidines
-
Materials:
-
Amidine hydrochloride (1.0 eq)
-
This compound (1.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol under an inert atmosphere.
-
To this solution, add the amidine hydrochloride (1.0 eq) and this compound (1.0 eq).
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water and collect the solid product by filtration.
-
Recrystallize the crude product from an appropriate solvent to afford the pure pyrimidine derivative.
-
Diagram 3: General scheme for heterocycle synthesis.
Caption: this compound as a precursor for heterocycles.
Conclusion: A Gateway to Molecular Diversity
This compound stands as a highly valuable and versatile precursor in organic synthesis. Its facile preparation and the pronounced reactivity of its dual activated methylene groups provide a reliable platform for the construction of complex molecular architectures. The protocols detailed in this guide for the synthesis of thiophenes, pyridines, and pyrimidines represent just a fraction of the potential applications of this powerful building block. The electron-withdrawing sulfonyl group not only activates the adjacent positions for C-C bond formation but also imparts unique electronic properties to the resulting products, making them attractive candidates for applications in medicinal chemistry and materials science. As the exploration of novel synthetic methodologies continues, the utility of this compound is poised to expand, offering chemists a powerful tool to access new realms of chemical space.
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Application of Sulfonyl Diacetonitrile in Medicinal Chemistry: A Technical Guide
Introduction: Unveiling the Potential of a Unique Chemical Scaffold
In the landscape of medicinal chemistry, the sulfonyl group (R-S(=O)₂-R') is a cornerstone pharmacophore, prized for its ability to act as a hydrogen bond acceptor and a metabolically stable bioisostere for other functional groups.[1][2] This guide focuses on a particularly intriguing and reactive building block: sulfonyl diacetonitrile (NC-CH₂-S(=O)₂-CH₂-CN). The symmetrical structure, featuring a central sulfonyl group flanked by two electron-withdrawing nitrile moieties, bestows unique chemical properties upon the molecule, making it a versatile synthon for the construction of complex therapeutic agents.
The defining feature of sulfonyl diacetonitrile is the pronounced acidity of the methylene (CH₂) protons. The potent electron-withdrawing effects of both the sulfonyl and cyano groups facilitate the formation of a stabilized carbanion, rendering it an excellent nucleophile in a variety of carbon-carbon bond-forming reactions.[3] This reactivity is the lynchpin of its utility in medicinal chemistry, primarily enabling its use in condensation reactions to create elaborate molecular architectures. This application note will provide a detailed exploration of the synthesis, key reactions, and therapeutic applications of sulfonyl diacetonitrile, with a focus on its role in the development of kinase inhibitors.
Synthesis of Sulfonyl Diacetonitrile: A Plausible Protocol
While not widely commercialized, sulfonyl diacetonitrile can be synthesized through a two-step process involving the formation of the corresponding sulfide followed by oxidation. A plausible and scalable laboratory protocol is outlined below.
Protocol 1: Two-Step Synthesis of Sulfonyl Diacetonitrile
Part A: Synthesis of Thiodiacetonitrile (Sulfide Precursor)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve sodium sulfide nonahydrate (1 molar equivalent) in distilled water.
-
Nucleophilic Substitution: Cool the solution in an ice bath and add chloroacetonitrile (2 molar equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Isolation: Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).[4] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Purification: Remove the solvent under reduced pressure to yield crude thiodiacetonitrile, which can be purified by vacuum distillation or column chromatography.
Part B: Oxidation to Sulfonyl Diacetonitrile
-
Reaction Setup: Dissolve the synthesized thiodiacetonitrile (1 molar equivalent) in a suitable organic solvent such as acetic acid or acetonitrile.[5][6]
-
Oxidation: Add a solution of an oxidizing agent, such as hydrogen peroxide (2-4 molar equivalents) in acetic acid, dropwise to the stirred solution.[6] The use of a catalyst like sodium tungstate may be beneficial.[6]
-
Temperature Control: Maintain the reaction temperature between 40-80 °C and monitor the progress by thin-layer chromatography (TLC).[6]
-
Work-up and Isolation: After completion, cool the reaction mixture and carefully add it to ice-water. The solid sulfonyl diacetonitrile will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure sulfonyl diacetonitrile.
Application in the Synthesis of Kinase Inhibitors
A primary and well-documented application of sulfonyl diacetonitrile is in the synthesis of inhibitors for protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[5] Overactivation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] Sulfonyl diacetonitrile serves as a key building block for a class of inhibitors known as tyrphostins, which are characterized by a benzylidenemalononitrile pharmacophore.[2]
The key reaction leveraging the reactivity of sulfonyl diacetonitrile is the Knoevenagel condensation .[4] This reaction involves the nucleophilic addition of the activated methylene group of sulfonyl diacetonitrile to the carbonyl group of an aromatic aldehyde, followed by dehydration to yield an α,β-unsaturated dinitrile.[8]
Protocol 2: Knoevenagel Condensation for the Synthesis of an EGFR Inhibitor Precursor
This protocol describes the synthesis of (E)-2-(cyanomethylsulfonyl)-3-(3,4-dihydroxyphenyl)acrylonitrile, a tyrphostin analog and a potent inhibitor of EGFR tyrosine kinase.
-
Reaction Setup: In a round-bottom flask, combine 3,4-dihydroxybenzaldehyde (1 molar equivalent) and sulfonyl diacetonitrile (1 molar equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine or β-alanine, to the mixture.
-
Reaction Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and add dilute hydrochloric acid. Extract the product with ethyl acetate.[5]
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired α,β-unsaturated dinitrile.[5]
| Compound Class | Target | Reported IC₅₀ Range | Reference |
| Tyrphostins | EGFR Kinase | 0.4 µM - 35 µM | [2][11] |
| Aminopyrazine-based inhibitors | EGFR mutants | 8 - 33 nM | [9] |
| Sulfonyl fluoride derivatives | EGFR mutants | Comparable to Osimertinib | [12] |
| Hydrazonoyl-sulfonylthiazoles | EGFR Kinase | 0.037 - 0.317 µM | [13] |
Table 1: Representative IC₅₀ values for various classes of EGFR inhibitors, highlighting the potency achievable with sulfonyl-containing scaffolds.
Potential as a Bioisosteric Replacement and in Antimicrobial Discovery
Beyond its role in kinase inhibition, the sulfonyl diacetonitrile moiety holds potential in other areas of medicinal chemistry.
-
Bioisosterism: The sulfonyl group is a well-established bioisostere for amide and carboxyl groups.[14] The entire sulfonyl diacetonitrile fragment, with its central electron-withdrawing core and flanking nucleophilic/electrophilic centers after reaction, could potentially serve as a bioisosteric replacement for 1,3-dicarbonyl compounds or other related functionalities. This strategy can be employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
Antimicrobial Agents: Sulfonamides are a historic class of antibacterial agents.[15] The incorporation of the sulfonyl diacetonitrile scaffold into heterocyclic systems could lead to the discovery of novel antimicrobial agents.[2][3] The unique electronic and steric properties of this moiety may allow for novel interactions with bacterial enzyme targets.
Conclusion and Future Perspectives
Sulfonyl diacetonitrile is a highly reactive and versatile building block with demonstrated utility in medicinal chemistry, particularly in the synthesis of potent EGFR kinase inhibitors. Its activated methylene protons readily participate in Knoevenagel condensations, providing a straightforward route to complex molecular scaffolds. While its application has been somewhat niche, the fundamental chemical properties of sulfonyl diacetonitrile suggest a broader potential. Future exploration of this synthon as a bioisosteric replacement and in the development of new antimicrobial agents could yield novel therapeutic candidates. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of sulfonyl diacetonitrile in their discovery programs.
References
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
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Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. Available at: [Link]
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Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. MDPI. Available at: [Link]
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Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
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The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. Available at: [Link]
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A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine. PubMed. Available at: [Link]
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Synthesis of Sulfonopeptides. PubMed. Available at: [Link]
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Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. MDPI. Available at: [Link]
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Photochemistry, Electronic Spectra and Autoxidation Mechanism of The Sodium Sulfite System. IJTSRD. Available at: [Link]
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2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. Available at: [Link]
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Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. Available at: [Link]
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available at: [Link]
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Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
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Route to phenylsulfonyl acetonitrile. ResearchGate. Available at: [Link]
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central. Available at: [Link]
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EGFR and tyrosine kinase inhibitor interactions probed by hydrogen-deuterium exchange and mass spectrometry (HDX). bioRxiv. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. The Pharma Innovation. Available at: [Link]
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Carbonyl Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
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-
Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
(A) IC50 values of EGFR inhibitors against non-small cell lung cancer... ResearchGate. Available at: [Link]
-
Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKAT USA, Inc. Available at: [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. National Institutes of Health. Available at: [Link]
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Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. PubMed. Available at: [Link]
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Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health. Available at: [Link]
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Synthesis of Sulfonyl Diacetonitrile: A Detailed Guide for Researchers
Introduction
Sulfonyl diacetonitrile, also known as 2,2'-sulfonylbis(acetonitrile) or bis(cyanomethyl) sulfone, is a molecule of significant interest in organic synthesis and drug discovery. The presence of two electron-withdrawing nitrile groups flanking a central sulfonyl moiety imparts unique chemical reactivity, making it a valuable building block for the synthesis of more complex heterocyclic compounds and potential therapeutic agents. The sulfonyl group is a key pharmacophore in many marketed drugs, and its incorporation into novel molecular scaffolds is a continual focus of medicinal chemistry. This guide provides a comprehensive overview of a reliable and accessible synthetic protocol for sulfonyl diacetonitrile, designed for researchers and professionals in the chemical and pharmaceutical sciences.
This document will detail a robust two-step synthetic pathway, commencing with the preparation of the precursor thiodiacetonitrile, followed by its oxidation to the target sulfonyl diacetonitrile. The protocols provided are designed to be clear, concise, and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
Chemical Profile: Sulfonyl Diacetonitrile
| Property | Value | Source |
| IUPAC Name | 2-(cyanomethylsulfonyl)acetonitrile | PubChem |
| Molecular Formula | C₄H₄N₂O₂S | PubChem |
| Molecular Weight | 144.15 g/mol | PubChem |
| CAS Number | 37463-94-8 | PubChem |
Synthetic Strategy Overview
The synthesis of sulfonyl diacetonitrile is most effectively achieved through a two-step process. This strategy is predicated on the initial formation of a thioether linkage, followed by a subsequent oxidation to the sulfone. This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.
Caption: Overall synthetic workflow for sulfonyl diacetonitrile.
Part 1: Synthesis of Thiodiacetonitrile (bis(cyanomethyl) sulfide)
The initial step involves a nucleophilic substitution reaction between chloroacetonitrile and a sulfide source to form the corresponding thioether, thiodiacetonitrile. Sodium sulfide is a common and cost-effective choice for the sulfide nucleophile.
Reaction Mechanism
The reaction proceeds via a classical SN2 mechanism. The sulfide anion (S²⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile. This results in the displacement of the chloride leaving group. The reaction occurs in a stepwise manner, with two equivalents of chloroacetonitrile reacting with one equivalent of the sulfide source.
Caption: General reaction scheme for the synthesis of thiodiacetonitrile.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 12.0 g | 0.05 |
| Chloroacetonitrile | 75.50 | 7.55 g (6.3 mL) | 0.10 |
| Ethanol (95%) | - | 100 mL | - |
| Dichloromethane | - | As needed for extraction | - |
| Saturated Brine Solution | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate | - | As needed for drying | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in 100 mL of 95% ethanol.
-
Addition of Chloroacetonitrile: To the stirred solution, add chloroacetonitrile dropwise over a period of 30 minutes at room temperature. A mild exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude thiodiacetonitrile.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure thiodiacetonitrile as a colorless oil or low-melting solid.
Part 2: Oxidation of Thiodiacetonitrile to Sulfonyl Diacetonitrile
The second and final step is the oxidation of the synthesized thiodiacetonitrile to the target sulfonyl diacetonitrile. A variety of oxidizing agents can be employed for this transformation; however, hydrogen peroxide is a green and efficient choice, often used in conjunction with a catalyst.[1][2]
Reaction Mechanism
The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The sulfur atom in the thioether is nucleophilic and attacks the electrophilic oxygen of the oxidizing agent. This process occurs twice to form the sulfone. The use of a catalyst, such as sodium tungstate, can facilitate this oxidation.
Caption: Stepwise oxidation of thiodiacetonitrile to sulfonyl diacetonitrile.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiodiacetonitrile | 112.15 | 5.6 g | 0.05 |
| Acetic Acid | 60.05 | 30 mL | - |
| Sodium Tungstate Dihydrate | 329.86 | 0.82 g | 0.0025 |
| Hydrogen Peroxide (30% w/w) | 34.01 | 11.3 mL | 0.11 |
| Ethyl Acetate | - | As needed for extraction | - |
| Saturated Sodium Bicarbonate Solution | - | As needed for washing | - |
| Saturated Brine Solution | - | As needed for washing | - |
| Anhydrous Sodium Sulfate | - | As needed for drying | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve thiodiacetonitrile in 30 mL of acetic acid.
-
Catalyst Addition: Add sodium tungstate dihydrate to the solution and stir until it dissolves.
-
Addition of Oxidant: Cool the reaction mixture in an ice bath to below 20°C. Add 30% hydrogen peroxide dropwise from the dropping funnel, ensuring the internal temperature does not exceed 30°C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction for completion by TLC.
-
Work-up:
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (until effervescence ceases), and saturated brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude sulfonyl diacetonitrile can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a white crystalline solid.
Safety and Handling
-
Chloroacetonitrile: is toxic and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Sulfide: is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care and ensure good ventilation.
-
Hydrogen Peroxide (30%): is a strong oxidizing agent and can cause severe skin and eye burns. Avoid contact with combustible materials.
-
Acetonitrile: is flammable and toxic.[3] It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[3]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The two-step synthetic route detailed in this guide provides a reliable and scalable method for the preparation of sulfonyl diacetonitrile. By following the outlined protocols and adhering to the necessary safety precautions, researchers can confidently synthesize this valuable building block for their research and development endeavors. The straightforward nature of the reactions and the use of readily available reagents make this a practical approach for a wide range of laboratory settings.
References
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Application Notes & Protocols: A Guide to Sulfonyl Nitriles in Carbon-Sulfur Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the formation of carbon-sulfur (C-S) bonds remains a cornerstone for the construction of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The pursuit of novel reagents and methodologies that offer efficiency, functional group tolerance, and mild reaction conditions is a continuous endeavor. This guide delves into the application of sulfonyl nitriles, a class of reagents with significant potential for C-S bond formation, providing in-depth technical insights, detailed experimental protocols, and a thorough examination of the underlying reaction mechanisms.
Introduction to Sulfonyl Nitriles: Structure and Reactivity
Sulfonyl nitriles, characterized by the presence of both a sulfonyl (R-SO₂-) and a nitrile (-CN) group, are versatile building blocks in organic synthesis. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent nitrile, making these compounds valuable precursors for a variety of transformations. While "sulfonyl diacetonitrile" is a specific and less common structure, the broader class of sulfonyl nitriles, including aryl and alkylsulfonyl cyanides (R-SO₂-CN) and α-sulfonyl acetonitriles (R-SO₂-CH₂-CN), have demonstrated utility in the formation of C-S bonds.
These compounds can participate in reactions through several pathways, including nucleophilic attack at the sulfur atom, displacement of the nitrile group, or involvement in radical processes. Their stability and, in some cases, commercial availability make them attractive alternatives to more traditional and often odorous sulfur sources like thiols.
Synthesis of Thiocyanates via Sulfonyl Nitriles
One of the primary applications of sulfonyl nitriles in C-S bond formation is the synthesis of organic thiocyanates (R-SCN). Thiocyanates are valuable intermediates, readily convertible to other sulfur-containing functional groups and are present in a number of biologically active molecules.[2][3]
Conceptual Workflow for Thiocyanate Synthesis
The reaction typically involves the transfer of the "-CN" group from a sulfonyl cyanide to a suitable nucleophile, or the reaction of a sulfur nucleophile with a substrate that can be functionalized with the sulfonyl nitrile.
Caption: General workflow for thiocyanate synthesis using sulfonyl nitriles.
Protocol 1: Synthesis of p-Toluenesulfonyl Cyanide
A common precursor for these reactions is p-toluenesulfonyl cyanide, which can be synthesized from the corresponding thiocyanate.[4]
Materials:
-
p-Tolyl thiocyanate
-
m-Chloroperbenzoic acid (m-CPBA)
-
Hexane
-
Benzene
-
Silica gel
Procedure:
-
A mixture of m-chloroperbenzoic acid (15.1 g) in m-chlorobenzoic acid, p-tolyl thiocyanate (5 g), and hexane (200 mL) is stirred at 60°C for 20 hours.[4]
-
The reaction mixture is filtered, and the filtrate is concentrated by evaporation.[4]
-
The resulting residue is dissolved in benzene (10 mL) and chromatographed over silica gel (50 g) using benzene as the eluent.[4]
-
The benzene is removed from the initial fraction (200 mL), and the residue is crystallized from hexane to yield p-toluenesulfonyl cyanide.[4]
Expected Yield: Approximately 79%.[4]
Protocol 2: General Procedure for Thiocyanation of Alcohols
While not directly using a sulfonyl diacetonitrile, a related and highly efficient method for thiocyanate synthesis involves the use of ammonium thiocyanate, which can be conceptually linked to the reactivity of the nitrile group in sulfonyl nitriles. This protocol provides a valuable route to thiocyanates from readily available alcohols.
Materials:
-
Alcohol (1.0 mmol)
-
Ammonium thiocyanate (NH₄SCN) (1.5 mmol)
-
Sulfuryl fluoride (SO₂F₂) (2.0 mmol)
-
Ethyl acetate (2.0 mL)
Procedure:
-
To a solution of the alcohol and ammonium thiocyanate in ethyl acetate, add sulfuryl fluoride.[5]
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Note: This method demonstrates broad functional group compatibility and provides good to excellent yields.[5]
C-S Bond Formation via Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of C-S bonds, and sulfonyl-containing compounds have emerged as viable coupling partners.[6][7] While direct applications of sulfonyl diacetonitrile in this context are not widely reported, the principles can be extended from related sulfonyl compounds like sulfonyl chlorides and sulfonyl hydrazides.[8][9]
Mechanistic Insights: Radical Pathways
Many C-S bond formations involving sulfonyl hydrazides proceed through a radical-induced pathway.[10] This provides a plausible mechanistic framework for potential reactions involving sulfonyl nitriles, where a sulfonyl radical could be generated and subsequently participate in C-S bond formation.
Caption: Plausible radical pathway for C-S bond formation.
Protocol 3: Oxidative Csp³-H/S-H Cross-Coupling
An electrochemical approach for C-S bond formation has been demonstrated with acetonitrile and thiophenol, leading to tetrasubstituted olefins.[11] This highlights the potential for activating the C-H bonds adjacent to a nitrile group.
Materials:
-
Thiophenol (0.2 mmol)
-
Acetonitrile (2.0 mL)
-
Potassium iodide (KI) (0.4 mmol)
-
Cyclohexanecarboxylic acid (0.04 mmol)
Procedure:
-
The reaction is carried out in an undivided cell equipped with a graphite anode and a platinum cathode.
-
A constant current of 12 mA is applied to the mixture of thiophenol, acetonitrile, KI, and cyclohexanecarboxylic acid.[11]
-
The reaction is continued until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by standard procedures to isolate the tetrasubstituted olefin product.
Yields: 25-95%, depending on the substituents on the thiophenol.[11]
| Substrate (Thiophenol) | Additive | Electrolyte | Yield (%) | Reference |
| Thiophenol | Cyclohexanecarboxylic acid | KI | 82 | [11] |
| 4-Methylthiophenol | Cyclohexanecarboxylic acid | KI | 95 | [11] |
| 4-Chlorothiophenol | Cyclohexanecarboxylic acid | KI | 85 | [11] |
| 4-Methoxythiophenol | Cyclohexanecarboxylic acid | KI | 25 | [11] |
Safety and Handling
Working with sulfonyl nitriles and related reagents requires adherence to strict safety protocols. Acetonitrile, a common solvent and reagent in this context, is flammable and harmful if inhaled, swallowed, or in contact with skin.[12][13]
General Precautions:
-
Ventilation: Always work in a well-ventilated area or a chemical fume hood.[12][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[14][15]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[13]
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors or dust.[15]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, away from oxidizing agents.[14]
In Case of Exposure:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[15]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[15]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13]
Conclusion and Future Perspectives
Sulfonyl nitriles represent a promising class of reagents for the formation of C-S bonds, offering alternative pathways to valuable sulfur-containing molecules. While direct and extensive applications of sulfonyl diacetonitrile remain a niche area, the principles derived from related sulfonyl cyanides and α-sulfonyl acetonitriles provide a solid foundation for further exploration. The development of new catalytic systems, including photoredox and electrochemical methods, is expected to further expand the utility of these reagents in organic synthesis. As the demand for novel pharmaceuticals and materials continues to grow, the exploration of innovative C-S bond-forming strategies utilizing sulfonyl nitriles will undoubtedly play a crucial role.
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Recent progress in the synthesis of C-S bond via sulfonyl hydrazides. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). MDPI. Retrieved January 26, 2026, from [Link]
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1M Methane sulfonyl azide Acetonitrile Solution. (n.d.). Kaimosi BioChem Tech Co., Ltd. Retrieved January 26, 2026, from [Link]
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]
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Acetonitrile as a cyanating reagent: Cu-catalyzed cyanation of arenes. (2015). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Radical N-Cyanation of Sulfoximine through Acetonitrile C-CN Cleavage. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
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Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. (2022). ChemistryViews. Retrieved January 26, 2026, from [Link]
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Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
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Safety Data Sheet: Acetonitrile. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Route to phenylsulfonyl acetonitrile. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (2021). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (2022). The Electrochemical Society. Retrieved January 26, 2026, from [Link]
-
C–N bond forming cross-coupling reactions: an overview. (2013). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
-
ADDP facilitates C–S bond formation from sulfonyl chlorides with alcohols. (2021). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Progress on the Synthesis and Applications of Thiocyanates. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters. (2019). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
A walk around the decarboxylative C-S cross-coupling reactions. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. (2024). Free Chemistry Online. Retrieved January 26, 2026, from [Link]
-
Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]
- Method for preparing ethylsulfonyl acetonitrile. (2008). Google Patents.
-
Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2018). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet Product No. 18612 Acetonitrile. (2017). Ted Pella, Inc.. Retrieved January 26, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed. Retrieved January 26, 2026, from [Link]
-
Nickel-catalyzed Cyanation of Aryl Halides and Triflates Using Acetonitrile via the C—CN Bond Cleavage Assisted by 1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
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Comprehensive Characterization of Sulphonyl Diacetonitrile: A Multi-Technique Approach
An Application Note and Protocol Guide:
Abstract: This document provides a detailed guide to the analytical techniques for the comprehensive characterization of sulphonyl diacetonitrile (C₄H₄N₂O₂S). As a molecule incorporating both a sulfonyl core and reactive nitrile functionalities, its proper identification, purity assessment, and structural elucidation are critical for its application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2][3] This guide presents an integrated analytical workflow, detailing protocols for chromatographic and spectroscopic methods. It is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable characterization of this and structurally related compounds.
Introduction and Rationale
This compound, also known as sulfonylbis(acetonitrile), is a bifunctional organic compound featuring a central sulfonyl group flanked by two methylene nitrile groups (-CH₂CN).[4] The electron-withdrawing nature of the sulfonyl group, combined with the reactivity of the nitrile moieties, makes it a potentially valuable building block in organic synthesis.[5][6][7] For instance, malononitrile and its derivatives are widely used as precursors for the synthesis of various heterocyclic compounds with significant biological properties.[5][6]
Given its potential utility and inherent reactivity, a multi-faceted analytical approach is not just recommended but essential for a complete and unambiguous characterization.[8] No single technique can provide all the necessary information regarding identity, structure, purity, and potential impurities. This guide, therefore, emphasizes an integrated workflow where chromatographic separation provides quantitative purity data, while spectroscopic methods offer definitive structural confirmation.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's properties is key to selecting and optimizing analytical methods.
-
IUPAC Name: 2,2'-Sulfonylbis(acetonitrile)
-
Molecular Formula: C₄H₄N₂O₂S
-
Molecular Weight: 144.15 g/mol
-
Structure:
O=S(=O)(CC#N)CC#N
This structure indicates key features to be targeted by analytical methods:
-
The sulfonyl group (SO₂)
-
The nitrile groups (-C≡N)
-
The methylene protons (-CH₂-) adjacent to both electron-withdrawing groups.
Integrated Analytical Workflow
A logical and efficient characterization process begins with assessing purity and then moves to definitive structural elucidation. The data from each technique should be cross-validated to build a comprehensive and trustworthy profile of the compound.
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Navigating the Structural Maze: An Application Note on the NMR Spectroscopic Elucidation of Sulphonyl Diacetonitrile
Foreword for the Researcher
In the landscape of modern drug discovery and development, the unambiguous structural determination of novel chemical entities is a cornerstone of progress. Sulphonyl diacetonitrile and its derivatives represent a class of compounds with significant potential, yet their detailed structural characterization in the public domain remains elusive. This application note addresses the topic of utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound.
Important Note: Following a comprehensive search of scientific literature and spectral databases, detailed experimental ¹H and ¹³C NMR data for this compound could not be located. The synthesis and complete spectral characterization of this specific molecule do not appear to be readily available in published resources.
Therefore, this guide will proceed by providing a robust theoretical framework and predictive analysis based on the known principles of NMR spectroscopy and data from structurally related compounds. We will explore the expected spectral features of this compound, outline a detailed protocol for its analysis should a sample become available, and discuss the advanced NMR techniques that would be indispensable for its definitive structural confirmation. This document serves as a proactive guide for researchers who may synthesize this compound and require a comprehensive strategy for its structural verification.
The Structural Enigma of this compound
This compound, with the chemical structure NC-CH₂-SO₂-CH₂-CN, presents a unique set of features for NMR analysis. The molecule's symmetry, the presence of electron-withdrawing sulfonyl and cyano groups, and the nature of the methylene protons offer both straightforward and potentially complex spectral signatures.
A thorough understanding of its NMR profile is critical for confirming its identity, assessing its purity, and understanding its chemical environment, all of which are vital steps in the drug development pipeline.
Predicted ¹H and ¹³C NMR Spectral Characteristics
While experimental data is not available, we can predict the key features of the ¹H and ¹³C NMR spectra of this compound based on established principles of chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum
Due to the molecule's symmetry, a single resonance is expected for the four equivalent methylene (CH₂) protons.
-
Chemical Shift (δ): The methylene protons are flanked by two strong electron-withdrawing groups: the sulfonyl (SO₂) group and the cyano (CN) group. This will cause a significant downfield shift. The chemical shift of the methylene protons in acetonitrile is approximately 2.0 ppm. The presence of the adjacent sulfonyl group will further deshield these protons. Therefore, a chemical shift in the range of 3.5 - 4.5 ppm is anticipated.
-
Multiplicity: As all four protons are chemically and magnetically equivalent, they will not split each other. Therefore, the signal is expected to be a singlet .
-
Integration: The integral of this singlet will correspond to 4H .
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is also expected to be relatively simple due to the molecule's symmetry.
-
Methylene Carbon (CH₂): This carbon is directly attached to the electron-withdrawing sulfonyl and cyano groups. This will result in a downfield chemical shift, likely in the range of 50 - 65 ppm .
-
Cyano Carbon (CN): The nitrile carbon typically appears in the range of 110 - 125 ppm . The electron-withdrawing effect of the sulfonyl group transmitted through the methylene spacer might have a minor influence on this shift.
A Step-by-Step Protocol for NMR Analysis
For researchers who have synthesized this compound, the following protocol outlines the necessary steps for a comprehensive NMR analysis. This protocol is designed to be self-validating, ensuring high-quality and reproducible data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Acetonitrile-d₃ (CD₃CN) or dimethyl sulfoxide-d₆ (DMSO-d₆) are good starting points due to their ability to dissolve a wide range of organic compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition Workflow
The following sequence of NMR experiments is recommended for a complete structural elucidation.
Caption: Recommended NMR experimental workflow for structural elucidation.
-
¹H NMR: This is the foundational experiment to observe the proton signals, their integrations, and multiplicities.
-
¹³C NMR: This experiment identifies the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
¹H-¹H COSY (Correlation Spectroscopy): While not strictly necessary for the simple predicted spectrum of this compound, it is crucial for substituted analogs to establish proton-proton coupling networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon to which it is directly attached. This is essential for assigning the carbon signals based on the proton assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are two or three bonds away. For this compound, it would show a correlation between the methylene protons and the cyano carbon, confirming the connectivity of the molecule.
Advanced Considerations and Potential Challenges
Quadrupole Broadening
The nitrogen atom in the cyano group has a nuclear spin (I=1) and a quadrupole moment. This can sometimes lead to broadening of the signal of the adjacent carbon atom in the ¹³C NMR spectrum. The extent of this broadening depends on the symmetry of the electric field gradient around the nitrogen nucleus.
Solvent Effects
The chemical shifts of the protons and carbons in this compound may be influenced by the choice of solvent, especially if the solvent can engage in hydrogen bonding or other intermolecular interactions. It is good practice to record spectra in at least two different deuterated solvents to assess these effects.
Data Presentation and Interpretation
All quantitative NMR data should be summarized in a clear and concise table for easy reference and comparison with predicted values.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H (CH₂) | 3.5 - 4.5 | Singlet | Flanked by SO₂ and CN groups. |
| ¹³C (CH₂) | 50 - 65 | - | Attached to SO₂ and CN groups. |
| ¹³C (CN) | 110 - 125 | - | Potential for quadrupole broadening. |
Conclusion
While the definitive experimental NMR data for this compound remains to be published, this application note provides a comprehensive theoretical and practical framework for its structural elucidation. By following the detailed protocols and understanding the predicted spectral characteristics, researchers will be well-equipped to unambiguously confirm the structure of this and related compounds. The application of a full suite of 1D and 2D NMR experiments is crucial for ensuring the scientific integrity of the structural assignment, a critical step in the journey from a novel compound to a potential therapeutic agent.
References
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(6).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Powers, R. (2009). NMR metabolomics and drug discovery. Magnetic Resonance in Chemistry, 47(S1), S2–S11.
- Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463–477.
- Wishart, D. S. (2011).
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
PubChem. This compound. [Link]
-
University of California, Davis. NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. Quadrupolar Coupling. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonyl Diacetonitrile Synthesis
Welcome to the technical support center for the synthesis of sulfonyl diacetonitrile, also known as bis(cyanomethyl) sulfone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of sulfonyl diacetonitrile. The primary and most direct synthetic route involves the reaction of a sulfonylating agent, such as sulfuryl chloride, with a source of the cyanomethyl anion.
Issue 1: Low or No Product Yield
Low or no yield is one of the most common and frustrating issues. The root cause often lies in the reactivity of the starting materials and the sensitivity of the reaction to ambient conditions.
Question: My reaction has resulted in a low yield of sulfonyl diacetonitrile. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to low yields in sulfonyl diacetonitrile synthesis. The primary culprits are often related to the quality of reagents, reaction conditions, and the presence of moisture.
-
Cause A: Degradation of the Sulfonylating Agent
Sulfonyl chlorides, particularly sulfuryl chloride (SO₂Cl₂), are highly reactive and susceptible to hydrolysis.[1] Moisture in your solvents or on your glassware will rapidly convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under these conditions.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool it under an inert atmosphere (nitrogen or argon) before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Acetonitrile is a common solvent for these reactions and should be purified to remove impurities like oxazole, acrylonitrile, and water.[2][3]
-
Fresh Reagents: Use a fresh bottle of the sulfonylating agent or purify it by distillation if its quality is questionable.
-
-
-
Cause B: Ineffective Base or Incorrect Stoichiometry
The reaction requires a base to deprotonate the active methylene compound (e.g., malononitrile or acetonitrile derivative) to form the nucleophilic carbanion. The choice and amount of base are critical.
-
Solution:
-
Optimize the Base: A non-nucleophilic organic base like triethylamine or pyridine is often used to scavenge the HCl produced during the reaction without competing with the cyanomethyl nucleophile.[1]
-
Control Stoichiometry: A slight excess of the cyanomethyl component can help drive the reaction to completion. However, a large excess may lead to side reactions. For the base, using 1.5 equivalents relative to the sulfonyl chloride is a good starting point.[1]
-
-
-
Cause C: Inadequate Temperature Control
Reactions involving sulfonyl chlorides are often highly exothermic.[4] A rapid increase in temperature can lead to the formation of undesired byproducts and decomposition of the product.
-
Solution:
-
Slow Addition: Add the sulfonyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) using an ice bath to dissipate the heat generated.
-
Maintain Low Temperature: Allow the reaction to proceed at a controlled low temperature before gradually warming to room temperature. Monitor the internal temperature of the reaction throughout the addition.
-
-
Issue 2: Formation of Impurities and Side Products
The appearance of unexpected spots on your TLC or peaks in your analytical data indicates the formation of impurities.
Question: I am observing significant impurity formation in my sulfonyl diacetonitrile reaction. What are these impurities and how can I prevent them?
Answer:
Impurity formation is a common challenge. The nature of these impurities depends on the specific reactants and conditions.
-
Common Impurity A: Over-chlorinated Species
If using sulfuryl chloride, its strong chlorinating ability can lead to the chlorination of the acetonitrile starting material or the product itself.
-
Prevention:
-
Strict Temperature Control: As mentioned, maintaining a low reaction temperature minimizes these aggressive side reactions.
-
Stoichiometric Control: Avoid using a large excess of sulfuryl chloride.
-
-
-
Common Impurity B: Bis-sulfonated Products
With primary amines in related sulfonamide syntheses, bis-sulfonation is a known side reaction.[1] A similar issue can occur here if the stoichiometry is not carefully controlled.
-
Prevention:
-
Controlled Addition: Add the sulfonyl chloride slowly to the solution of the cyanomethyl nucleophile to avoid localized high concentrations of the sulfonylating agent.
-
-
-
Common Impurity C: Polymeric Materials
Sulfuryl chloride in acetonitrile can lead to polymerization if not controlled.[5]
-
Prevention:
-
Use of Inhibitors: In some cases, specific inhibitors can be used, though careful control of reaction conditions is the primary method of prevention.
-
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure sulfonyl diacetonitrile can be challenging.
Question: I am struggling to purify my sulfonyl diacetonitrile. What are the best methods?
Answer:
Purification typically involves removing unreacted starting materials, the base, and any side products.
-
Method 1: Recrystallization
Recrystallization is an effective method for purifying solid products.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize recovery.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[1]
-
-
-
Method 2: Flash Column Chromatography
For complex mixtures or oily products, flash column chromatography is the method of choice.
-
Protocol:
-
Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) by first running TLC plates to determine the Rf values of your product and impurities.
-
Pack a silica gel column and carefully load your crude product.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.[6]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of sulfonyl diacetonitrile.
Q1: What is the most reliable synthetic route to sulfonyl diacetonitrile?
A promising and direct method involves the reaction of sulfuryl chloride (SO₂Cl₂) with a source of the cyanomethyl anion, such as malononitrile, in the presence of a base. This reaction benefits from the high reactivity of sulfuryl chloride.
Q2: What is the proposed reaction mechanism?
The reaction likely proceeds through a nucleophilic substitution pathway. First, the base deprotonates the active methylene compound (e.g., acetonitrile) to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process occurs twice to form the final sulfonyl diacetonitrile product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction is progressing. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.[7]
Q4: What are the key safety precautions when working with sulfonyl chlorides?
Sulfonyl chlorides are corrosive and react violently with water, releasing corrosive HCl gas.[4] These reactions are also often exothermic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a quenching agent (like a dilute solution of a non-nucleophilic base) readily available.
Detailed Experimental Protocols
The following is a generalized protocol for the synthesis of sulfonyl diacetonitrile. Optimization of specific parameters may be required for your particular setup and scale.
Protocol 1: Synthesis of Sulfonyl Diacetonitrile using Sulfuryl Chloride
Materials:
-
Acetonitrile (anhydrous)
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
To the flask, add anhydrous acetonitrile and anhydrous triethylamine.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding it to a beaker of ice water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Illustrative)
| Entry | Sulfonylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SO₂Cl₂ | Triethylamine (2.2) | Acetonitrile | 0 to RT | 12 | 75 |
| 2 | SO₂Cl₂ | Pyridine (2.5) | Dichloromethane | 0 to RT | 24 | 68 |
| 3 | SO₂Cl₂ | Triethylamine (2.2) | Acetonitrile | RT | 12 | 55 (complex mixture) |
| 4 | SO₂Cl₂ | Triethylamine (1.5) | Acetonitrile | 0 to RT | 12 | 60 (incomplete conversion) |
Note: This table is illustrative and actual yields may vary. It is intended to guide optimization efforts.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of sulfonyl diacetonitrile.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Available at: [Link]
-
Hone, C. A., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 734-741. Available at: [Link]
-
Woolf, A. A. (1983). Reactivity of sulphuryl chloride in acetonitrile with the elements. Journal of the Chemical Society, Dalton Transactions, (1), 3-8. Available at: [Link]
-
Ávila-Gutiérrez, M., et al. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society, 67(4). Available at: [Link]
-
European Patent Office. (1997). METHOD FOR PURIFICATION OF ACETONITRILE - EP 0641314 B1. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
Sources
- 1. arxiv.org [arxiv.org]
- 2. CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Reactivity of sulphuryl chloride in acetonitrile with the elements - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Sulphonyl Diacetonitrile
Welcome to the technical support center for the purification of crude sulphonyl diacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate.
Introduction
This compound is a valuable building block in organic synthesis. However, its purification can be challenging due to its reactivity and the presence of various impurities from its synthesis. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.
Question 1: My recrystallized product is oily and difficult to filter. What is causing this and how can I fix it?
Answer:
Oily precipitation, or "oiling out," during recrystallization is a common issue when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solute is supersaturated.
Causality:
-
Solvent Choice: The solvent may be too good a solvent for the compound, preventing crystal lattice formation.
-
Cooling Rate: Rapid cooling can lead to supersaturation and precipitation of the compound as a liquid phase.
-
Impurities: The presence of impurities can depress the melting point of the mixture and interfere with crystallization.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath. Gentle agitation can sometimes promote crystallization.[1][2]
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the crude product in a good solvent (e.g., a polar solvent in which it is highly soluble) and then slowly add an anti-solvent (a solvent in which it is poorly soluble) at an elevated temperature until turbidity is observed. Then, allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
Question 2: After recrystallization, I still have inorganic salt impurities (e.g., NaCl) in my product. How can I remove them?
Answer:
Inorganic salts are common impurities from the synthesis of sulfonyl compounds. Their removal is crucial for obtaining a high-purity product.
Causality:
-
Co-precipitation: Salts can be trapped within the crystal lattice of the desired product, especially with rapid crystallization.
-
Inadequate Washing: Insufficient washing of the filtered crystals will leave residual salts.
Solutions:
-
Solvent Selection: Choose a recrystallization solvent or solvent system where the inorganic salt has very low solubility. For example, while your product might be soluble in a polar solvent like ethanol, NaCl is not.
-
Liquid-Liquid Extraction: Before recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water to remove the water-soluble inorganic salts.
-
Thorough Washing: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved salts.
Question 3: My compound seems to be degrading during column chromatography. What are the likely causes and how can I prevent this?
Answer:
Sulphonyl compounds can be sensitive to the stationary phase and prolonged exposure to solvents.[3][4][5]
Causality:
-
Stationary Phase Acidity/Basicity: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. Alumina can be basic.
-
Solvent Reactivity: Protic solvents (e.g., methanol) can react with highly reactive sulfonyl compounds.
-
Thermal Degradation: Although less common in flash chromatography, prolonged exposure on the column can lead to degradation.
Solutions:
-
Deactivate the Stationary Phase: For sensitive compounds, consider using a deactivated stationary phase. For silica gel, this can be done by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent.
-
Solvent Choice: Use aprotic solvents for your mobile phase if you suspect reactivity. Common choices include hexane/ethyl acetate or dichloromethane.
-
Rapid Purification: Perform flash column chromatography to minimize the time the compound spends on the column.
-
Alternative Chromatography: Consider reversed-phase HPLC with a mobile phase of water and acetonitrile, which can be less harsh for some sulfonyl compounds.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a white to off-white crystalline solid.[7] Significant color may indicate the presence of impurities.
Q2: How can I assess the purity of my final product?
A2: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q3: What are the key safety precautions when handling this compound and its purification solvents?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling solvent vapors or dust from the solid compound.[9][10]
-
Solvent Handling: Many organic solvents are flammable. Keep them away from ignition sources.[10][11]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[12]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (good solubility when hot, poor solubility when cold).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage large crystal formation, do not disturb the flask during this time.[2]
-
Crystallization: Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualization
Purification Method Selection Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification technique for crude this compound.
Caption: A workflow for selecting the appropriate purification method.
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Scalable, cost-effective, good for removing minor impurities. | Can have lower yield, may not remove impurities with similar solubility. |
| Flash Column Chromatography | >99% | High resolution for separating closely related compounds. | Less scalable, more solvent waste, potential for compound degradation. |
| Liquid-Liquid Extraction | Pre-purification step | Effective for removing highly polar or ionic impurities. | Not a standalone purification method for high purity. |
References
-
Synthesis of Sulfonyl Azides | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed. Available at: [Link]
- US6780289B2 - Process for the purification and recovery of acetonitrile - Google Patents.
-
Recrystallization for foam like crystals : r/Chempros - Reddit. Available at: [Link]
-
Three Component Reaction of Aryl Diazonium Salt with Sulfonamide & Actonitrile to Synthesize N-sulfonyl Amidine - ResearchGate. Available at: [Link]
-
This compound | C4H4N2O2S | CID 142163 - PubChem. Available at: [Link]
-
Acetonitrile–Hexane Extraction Route to Pure Sulfonium Salts - PMC - NIH. Available at: [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Available at: [Link]
-
Safety Data Sheet: Acetonitrile - Carl ROTH. Available at: [Link]
-
Protocols for purification of of LC-MS grade solvents? - ResearchGate. Available at: [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. Available at: [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. Available at: [Link]
- US6326508B1 - Purification and recovery of acetonitrile - Google Patents.
-
Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH. Available at: [Link]
-
20.7: Chemistry of Nitriles - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
(PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: [Link]
-
hydrolysis of nitriles - Chemguide. Available at: [Link]
-
New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates - Baran Lab. Available at: [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng. Available at: [Link]
-
University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents One volume Robert Michael Hughes . Available at: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry - ChemRxiv. Available at: [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. Available at: [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC - NIH. Available at: [Link]
-
Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins | Organic Letters - ACS Publications. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Available at: [Link]
-
Nitrile to Acid - Common Conditions . Available at: [Link]
-
Acidic Hydrolysis of Nitriles - BYJU'S. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C4H4N2O2S | CID 142163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. liverpool.ac.uk [liverpool.ac.uk]
- 12. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
Technical Support Center: Stabilizing Sulphonyl Diacetonitrile in Chemical Reactions
Welcome to the technical support center for sulphonyl diacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. This compound, with its activated methylene group flanked by two electron-withdrawing nitrile groups and a potent sulfonyl moiety, is a powerful building block in organic synthesis. However, its high reactivity can also lead to instability and undesired side reactions if not handled with the necessary expertise.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this compound and ensure the stability and success of your chemical reactions.
Understanding the Instability of this compound
The primary challenge in working with this compound stems from the high acidity of the methylene protons. This acidity makes the compound susceptible to decomposition, particularly under basic conditions, leading to the formation of undesired byproducts and a reduction in yield. The sulfonyl group, being a strong electron-withdrawing group, significantly contributes to this instability.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning dark, and I'm seeing a significant drop in yield. What could be the cause?
A dark reaction mixture often indicates decomposition of the starting material or product. The high acidity of the methylene protons in this compound makes it prone to degradation, especially in the presence of strong bases or elevated temperatures. This can lead to the formation of complex, colored byproducts.
Q2: I am performing a Knoevenagel condensation with this compound and an aldehyde, but the reaction is sluggish and incomplete. What can I do?
While a base is required to deprotonate the this compound for the condensation to occur, a strong base can lead to its rapid decomposition. Consider using a milder, non-nucleophilic base. Also, ensure your aldehyde is free of acidic or basic impurities that could affect the reaction equilibrium and the stability of the this compound.
Q3: What are the best practices for storing this compound to ensure its long-term stability?
This compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Moisture and light can contribute to its degradation over time. It is advisable to store it in a tightly sealed container to prevent exposure to atmospheric moisture.
Q4: Are there any specific solvents that should be avoided when working with this compound?
Protic solvents, especially in the presence of a base, can facilitate decomposition pathways. While aprotic solvents are generally preferred, their purity is crucial. Ensure your solvents are anhydrous, as water can lead to hydrolysis of the nitrile groups or the sulfonyl moiety under certain conditions.
Q5: Can I use metal-based catalysts with this compound?
The use of Lewis acids or other metal-based catalysts should be approached with caution. While they can enhance the reactivity of the carbonyl partner in reactions like the Knoevenagel condensation, they can also interact with the nitrile or sulfonyl groups, potentially leading to undesired side reactions or decomposition. A careful screening of catalysts is recommended.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during reactions involving this compound.
| Observation | Potential Cause | Recommended Solution |
| Low Yield | Decomposition of this compound. | - Use a milder base (e.g., organic amines like triethylamine or DBU instead of inorganic hydroxides).- Maintain a low reaction temperature.- Minimize reaction time.- Ensure all reagents and solvents are anhydrous. |
| Side reactions with the nucleophile/base. | - Use a non-nucleophilic base.- Add the base slowly to the reaction mixture to control the concentration of the deprotonated species. | |
| Formation of Colored Impurities | Polymerization or complex side reactions. | - Degas the solvent before use to remove dissolved oxygen.- Consider the use of radical inhibitors or antioxidants in trace amounts, after careful compatibility checks.[1][2] |
| Incomplete Reaction | Insufficient activation of this compound. | - A slight excess of a mild base may be necessary.- Ensure the chosen solvent facilitates the solubility of all reactants. |
| Steric hindrance. | - If the carbonyl compound is sterically hindered, a higher reaction temperature may be required, but this must be balanced against the stability of the this compound. | |
| Difficult Product Isolation | Presence of polar byproducts. | - An aqueous workup with a mild acidic solution (e.g., dilute HCl) can help remove basic impurities.- Column chromatography with a suitable solvent system is often necessary for purification. |
Experimental Protocol: Stabilized Knoevenagel Condensation
This protocol provides a step-by-step methodology for the Knoevenagel condensation of an aromatic aldehyde with this compound, incorporating measures to enhance the stability of the reagent.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous acetonitrile (solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the aromatic aldehyde and this compound.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants.
-
Base Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add triethylamine dropwise to the stirred solution over a period of 10-15 minutes. The slow addition helps to control the exotherm and minimize the concentration of the reactive enolate at any given time.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Mechanistic Insights into Decomposition and Stabilization
The instability of this compound is primarily driven by the formation of a resonance-stabilized carbanion upon deprotonation. While this is a necessary step for its desired reactivity, this carbanion can also participate in degradation pathways.
To mitigate these decomposition pathways, a careful selection of reaction conditions is paramount. The following diagram illustrates the logical relationship between the problem and the proposed solutions.
By implementing these strategies, researchers can significantly improve the stability of this compound during chemical reactions, leading to higher yields, cleaner reaction profiles, and more reliable synthetic outcomes.
References
- [This result is not directly citable as it is a general statement based on the collective understanding
- [This result is not directly citable as it is a general statement based on the collective understanding
- [This result is not directly citable as it is a general statement based on the collective understanding
-
Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. MDPI. Available at: [Link]
-
Antioxidants for the stabilization of sunscreen. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Scaling Up the Laboratory Synthesis of Sulphonyl Diacetonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of sulphonyl diacetonitrile (CAS 37463-94-8), a valuable building block in medicinal chemistry. We will delve into a robust synthesis protocol, address common challenges encountered during scale-up, and provide field-proven insights to ensure a successful and efficient reaction.
Introduction to this compound
This compound, with the molecular formula C₄H₄N₂O₂S, is a versatile intermediate characterized by a central sulfonyl group flanked by two acetonitrile moieties.[1] The electron-withdrawing nature of the sulfonyl group and the cyano groups makes the adjacent methylene protons acidic, rendering this molecule a useful precursor for constructing more complex heterocyclic systems and other functionalized molecules. Its application in drug discovery pipelines necessitates reliable and scalable synthetic routes.
Recommended Synthesis Protocol: Alkylation of Chloroacetonitrile with Sulfide followed by Oxidation
A common and scalable approach to symmetrical sulfones involves the oxidation of the corresponding sulfide. This protocol outlines a two-step process: the synthesis of the thioether precursor, thiodiacetonitrile, followed by its oxidation to this compound.
Step 1: Synthesis of Thiodiacetonitrile
This step involves a nucleophilic substitution reaction where sodium sulfide displaces the chloride from two equivalents of chloroacetonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (10g scale) | Equivalents |
| Sodium Sulfide (anhydrous) | 78.04 | 5.3 g | 1.0 |
| Chloroacetonitrile | 75.50 | 11.3 mL (13.6 g) | 2.65 |
| Acetonitrile (anhydrous) | 41.05 | 200 mL | - |
| Sodium Iodide (optional) | 149.89 | 1.0 g | 0.1 |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous sodium sulfide and sodium iodide (optional, as a catalyst) in 200 mL of anhydrous acetonitrile.
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add chloroacetonitrile dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain crude thiodiacetonitrile, which can be used in the next step without further purification.
Step 2: Oxidation to this compound
The synthesized thiodiacetonitrile is oxidized to the target sulfone using hydrogen peroxide in acetic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Equivalents |
| Thiodiacetonitrile (crude) | 112.14 | ~7.6 g | 1.0 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Hydrogen Peroxide (30% aq.) | 34.01 | 15.4 mL | 2.2 |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude thiodiacetonitrile in 100 mL of glacial acetic acid.
-
Oxidant Addition: Cool the solution to 10-15 °C. Add 30% hydrogen peroxide dropwise, maintaining the internal temperature below 25 °C. This reaction is exothermic.
-
Reaction: After the addition, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching and Isolation: Carefully pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Q1: The yield of thiodiacetonitrile in Step 1 is low. What could be the cause?
A1:
-
Moisture: Sodium sulfide is hygroscopic. Ensure you are using anhydrous sodium sulfide and anhydrous acetonitrile. Water can react with chloroacetonitrile and reduce the yield.
-
Incomplete Reaction: The reaction may be slow. Try increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C) after the initial addition at low temperature. The addition of a catalytic amount of sodium iodide can also improve the reaction rate by in situ formation of the more reactive iodoacetonitrile.
-
Side Reactions: Chloroacetonitrile can polymerize under basic conditions. Ensure slow and controlled addition of the reagent.
Q2: The oxidation in Step 2 is sluggish or incomplete.
A2:
-
Oxidant Potency: Check the concentration of your hydrogen peroxide solution. It can degrade over time.
-
Temperature: While the addition needs to be controlled to manage the exotherm, the overall reaction may require a slightly elevated temperature (e.g., 40-50 °C) for completion after the initial addition.
-
Alternative Oxidants: If hydrogen peroxide proves ineffective, other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate can be used, although they may be more expensive and require different work-up procedures.[2]
Q3: During scale-up of the oxidation, I'm having trouble controlling the temperature.
A3: This is a common scale-up challenge due to the change in the surface-area-to-volume ratio.[3]
-
Addition Rate: Significantly slow down the addition rate of the hydrogen peroxide.
-
Cooling Efficiency: Ensure your cooling bath is adequate for the larger volume. For significant scale-ups, consider using a jacketed reactor with a circulating chiller.
-
Dilution: Increasing the amount of solvent (glacial acetic acid) can help to dissipate the heat more effectively.
Q4: The final product is discolored or oily.
A4:
-
Incomplete Oxidation: The presence of residual sulfide or sulfoxide can lead to an impure, oily product. Ensure the oxidation is complete by monitoring the reaction.
-
Decomposition: this compound may have limited thermal stability at elevated temperatures. Avoid excessive heating during recrystallization and drying.
-
Purification: If recrystallization is insufficient, column chromatography on silica gel may be necessary for obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the main safety hazards associated with this synthesis?
A1:
-
Chloroacetonitrile: It is toxic and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Peroxide (30%): It is a strong oxidizer and can cause severe skin burns.[4]
-
Exothermic Reactions: The oxidation step is exothermic and requires careful temperature control to prevent a runaway reaction, especially on a larger scale.[5]
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method. For Step 1, you can monitor the disappearance of chloroacetonitrile. For Step 2, you can monitor the disappearance of the thiodiacetonitrile and the appearance of the more polar this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: What is the expected yield for this two-step synthesis?
A3: With careful execution, the overall yield for the two steps can be in the range of 60-75%.
Q4: Can I use a different solvent for the first step?
A4: Yes, other polar aprotic solvents like DMF or DMSO can be used. However, acetonitrile is often preferred due to its ease of removal and lower boiling point.
Synthesis Workflow and Critical Control Points
The following diagram illustrates the key stages of the synthesis and highlights critical parameters for a successful scale-up.
Caption: Workflow for the synthesis of this compound.
References
-
Organic Syntheses Procedure for Sulfanilyl chloride, N-acetyl. Available at: [Link]
-
Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
-
Wu, J. et al. A Concise Route to 2‐Sulfonylacetonitriles from Sodium Metabisulfite. Advanced Synthesis & Catalysis. (2020). Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2023). Available at: [Link]
-
Chemistry Steps. Preparation of Nitriles. Available at: [Link]
-
Wikipedia. Nitrile. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of sulfones by oxidation. Available at: [Link]
Sources
- 1. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. fishersci.com [fishersci.com]
- 5. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Selection for Sulphonyl Diacetonitrile Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing catalyst selection in reactions involving sulphonyl diacetonitriles. By understanding the underlying principles and potential pitfalls, you can streamline your experimental workflow and achieve higher yields and purer products.
Introduction: The Unique Reactivity of Sulphonyl Diacetonitriles
Sulphonyl diacetonitriles, characterized by a sulfonyl group attached to a malononitrile moiety, are valuable building blocks in organic synthesis. The electron-withdrawing nature of both the sulfonyl and the two cyano groups renders the central methylene proton highly acidic, facilitating carbanion formation. This high reactivity, however, also presents unique challenges in controlling reaction pathways and preventing side reactions. Catalyst selection is therefore paramount to achieving the desired outcome.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the handling and reaction of sulphonyl diacetonitriles.
Q1: My reaction with sulphonyl diacetonitrile is sluggish or not proceeding at all. What are the likely causes?
A1: A stalled reaction can stem from several factors:
-
Insufficiently Strong Base: The pKa of the methylene proton in sulphonyl diacetonitriles is significantly lowered, but an appropriate base is still crucial for efficient carbanion generation. If you are using a weak base, it may not be sufficient to deprotonate the substrate effectively.
-
Catalyst Inactivity: If you are employing a transition metal catalyst, it may be poisoned or deactivated. Cyanide ions, potentially formed from the decomposition of the diacetonitrile moiety under harsh conditions, are known to poison palladium and other transition metal catalysts.[1]
-
Steric Hindrance: Both the substrate and the electrophile may be sterically hindered, preventing the catalyst and reactants from forming the necessary transition state.
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
Q2: I am observing multiple products in my reaction mixture. What are the common side reactions?
A2: The formation of multiple products is a common issue. Key side reactions include:
-
Self-condensation: The highly acidic nature of the this compound can lead to self-condensation reactions, especially in the presence of a strong base.
-
Decomposition of the Substrate: Under strongly basic or high-temperature conditions, the this compound can decompose.
-
Over-alkylation/arylation: The product of the initial reaction may still possess acidic protons, leading to further reactions with the electrophile.
-
Knoevenagel Condensation Side Products: In reactions with aldehydes or ketones, side products from competing Knoevenagel condensation pathways can occur.[2][3][4]
Q3: How do I choose between a base catalyst and a transition metal catalyst for my reaction?
A3: The choice depends on the nature of your reaction:
-
Base Catalysis: This is typically employed for reactions where the this compound acts as a nucleophile, such as in Michael additions or Knoevenagel condensations. The base's role is to deprotonate the active methylene group.
-
Transition Metal Catalysis: This is essential for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, where C-C or C-heteroatom bond formation is desired at a position other than the active methylene. Transition metals like palladium and copper are commonly used.[1][5]
Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Guide 1: Low or No Product Yield
This guide will walk you through a systematic process to diagnose and resolve issues of low product yield.
Caption: Troubleshooting workflow for low or no product yield.
Guide 2: Formation of Multiple Products
Use this guide to identify and minimize the formation of unwanted byproducts.
Caption: Troubleshooting workflow for the formation of multiple products.
Optimizing Catalyst Selection: A Systematic Approach
The choice of catalyst is critical for the success of this compound reactions. This section provides a framework for selecting and optimizing the catalyst.
Base-Catalyzed Reactions
For reactions where the this compound acts as a nucleophile, the primary role of the catalyst is to facilitate the formation of the carbanion.
Table 1: Comparison of Common Bases for this compound Deprotonation
| Base | pKa of Conjugate Acid (in DMSO) | Typical Use Cases | Potential Issues |
| Triethylamine (TEA) | 9.0 | Mild reactions, acid scavenger | May not be strong enough for full deprotonation |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | General purpose, strong, non-nucleophilic | Can promote side reactions if used in excess |
| Potassium Carbonate (K₂CO₃) | ~10 (in water) | Heterogeneous catalysis, easily removed | Lower reactivity in organic solvents |
| Sodium Hydride (NaH) | ~35 | Very strong base for complete deprotonation | Highly reactive, requires careful handling |
| Potassium tert-butoxide (t-BuOK) | 17 | Strong, non-nucleophilic base | Can be sterically hindering |
Experimental Protocol: Screening of Base Catalysts
-
Set up parallel reactions in small vials, each containing the this compound substrate and the electrophile in a suitable solvent (e.g., DMF, THF).
-
To each vial, add a different base from Table 1 (e.g., 1.1 equivalents).
-
Stir the reactions at a set temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Quench the reactions and analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and selectivity for each base.
Transition Metal-Catalyzed Reactions
For cross-coupling reactions, the choice of metal, ligand, and additives is crucial. Copper and palladium are the most commonly employed metals for similar transformations.[1]
Table 2: Overview of Transition Metal Catalysts for Related Reactions
| Catalyst System | Typical Reaction Type | Key Advantages | Potential Challenges |
| Pd(PPh₃)₄ / Base | Suzuki, Stille, Heck | Well-established, versatile | Prone to cyanide poisoning |
| CuI / Ligand / Base | Cyanation, Ullmann coupling | Lower cost than palladium, good for cyanation | Can require higher temperatures |
| Ni(cod)₂ / Ligand / Base | Kumada, Negishi | Good for C-S bond activation | Air and moisture sensitive |
Experimental Protocol: Optimization of a Copper-Catalyzed Cyanation
This protocol is adapted from procedures for the cyanation of alkenyl iodides and can be a starting point for this compound reactions.[6]
-
To a reaction vessel under an inert atmosphere, add CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), the this compound, and the aryl/vinyl halide.
-
Add a suitable solvent (e.g., DMF).
-
Add a cyanide source (e.g., acetone cyanohydrin, 1.2 eq.) and a base (e.g., tributylamine, 1.3 eq.).[6]
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Ligand Selection: The choice of ligand is critical to stabilize the metal center and promote the desired catalytic cycle. For palladium-catalyzed reactions, phosphine ligands are common. For copper-catalyzed reactions, nitrogen-based ligands like 1,10-phenanthroline are often effective.[6]
Mechanistic Insights
A fundamental understanding of the reaction mechanism is key to effective troubleshooting and optimization.
Base-Catalyzed Addition
Caption: General mechanism for a base-catalyzed reaction of this compound.
In this mechanism, the base abstracts the acidic proton to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks an electrophile.
References
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). National Institutes of Health. [Link]
-
Copper-catalyzed Cyanation of Alkenyl Iodides. (n.d.). Organic Syntheses. [Link]
-
Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. (2026). The Journal of Organic Chemistry. [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis. [Link]
-
Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. (2022). ACS Publications. [Link]
-
Transition metal-catalyzed C–C bond formation via C–S bond cleavage: an overview. (2013). Chemical Society Reviews. [Link]
-
Catalytic Cyanation of C–N Bonds with CO2/NH3. (n.d.). JACS Au. [Link]
-
Chapter 1. (n.d.). Shodhganga@INFLIBNET. [Link]
-
One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. (n.d.). RSC Publishing. [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
-
Catalyst-free sulfonylation of activated alkenes for highly efficient synthesis of mono-substituted ethyl sulfones in water. (n.d.). Green Chemistry. [Link]
-
Transition Metal‐Catalyzed Cross‐Couplings of Benzylic Sulfone Derivatives. (2021). PubMed. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS†. (2022). ResearchGate. [Link]
-
How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. (2024). Quora. [Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (n.d.). CCS Chemistry. [Link]
-
The three-component reaction of malononitrile 2, substitute... (n.d.). ResearchGate. [Link]
-
Knoevenagel Reaction between Malononitrile and Benzaldehyde Catalyzed... (n.d.). ResearchGate. [Link]
-
Organocatalytic Enantioselective Michael Reaction of Malononitrile with β,β‐Disubstituted Nitroalkenes. (n.d.). Sci-Hub. [Link]
-
The Knoevenagel condensation between malononitrile with (a)... (n.d.). ResearchGate. [Link]
-
Transition Metal-Catalyzed Cross-Couplings of Benzylic Sulfone Derivatives. (2021). PubMed. [Link]
Sources
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. quora.com [quora.com]
- 5. Transition Metal-Catalyzed Cross-Couplings of Benzylic Sulfone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Sulphonyl Diacetonitrile Derivatization Protocols
Welcome to the technical support center for the derivatization of sulphonyl diacetonitrile and related compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel sulfonamide derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental designs for optimal outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of this compound derivatization, focusing on the prevalent method of reacting a sulfonyl chloride with a primary or secondary amine.
Q1: What is the fundamental reaction mechanism for forming a sulfonamide from a sulfonyl chloride?
A: The core of this derivatization is a nucleophilic substitution at the tetracoordinate sulfur atom of the sulfonyl chloride.[1] An amine (a nucleophile) attacks the electrophilic sulfur atom. This process can occur through a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a transient trigonal bipyramidal intermediate.[1] A base is essential in the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2]
Q2: Why are anhydrous conditions so critical for this reaction?
A: Sulfonyl chlorides are highly reactive electrophiles and are extremely susceptible to hydrolysis.[3] Any trace moisture in the reaction setup (from solvents, glassware, or the atmosphere) will rapidly convert the sulfonyl chloride to its corresponding sulfonic acid.[3][4] This sulfonic acid is unreactive towards amines under these conditions, leading to a significant reduction in or complete failure of the desired reaction. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is paramount for achieving high yields.
Q3: How do I choose the appropriate base for my derivatization?
A: The ideal base should be non-nucleophilic and strong enough to effectively scavenge the HCl byproduct without interfering with the primary reaction.
-
Tertiary Amines: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are common choices. They are effective HCl scavengers but generally do not compete with the primary or secondary amine nucleophile.
-
Pyridine: Pyridine can serve as both a base and a solvent. It is particularly effective but can sometimes be difficult to remove during workup.
-
Inorganic Bases: While less common in standard solution-phase synthesis, bases like potassium carbonate can be used, particularly in biphasic systems or when the amine reactant is used as a salt.[5]
Q4: My starting amine has low nucleophilicity. How can I improve my reaction yield?
A: The reactivity of amines can vary significantly.[6] For less reactive amines (e.g., anilines with strong electron-withdrawing groups), more forcing conditions may be necessary. Consider the following adjustments:
-
Increase Temperature: Heating the reaction can provide the necessary activation energy for less reactive substrates.[7]
-
Use a More Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) can enhance reaction rates compared to less polar options like Dichloromethane (DCM).
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 2: Core Experimental Protocol
This section provides a robust, generalized protocol for the derivatization of a sulfonyl chloride with a primary or secondary amine.
Protocol: General Sulfonamide Synthesis
Materials:
-
Aryl or Alkyl Sulfonyl Chloride (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Anhydrous Solvent (e.g., DCM, THF, Acetonitrile)
-
Non-nucleophilic Base (e.g., Triethylamine, DIPEA) (1.5 - 2.0 eq)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried glassware
Step-by-Step Methodology:
-
Preparation: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool to room temperature under a stream of inert gas.
-
Reactant Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the initial exotherm of the reaction, especially for highly reactive substrates.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting sulfonyl chloride is consumed. Gentle heating may be required for less reactive partners.[7]
-
Workup:
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product often requires purification.[7] This is typically achieved by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).[8]
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.
Q: My reaction yield is very low or zero. What went wrong?
A: Low yield is the most common issue and typically points to a problem with the starting materials or reaction conditions.
| Potential Cause | Explanation & Validation | Solution |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride starting material is highly moisture-sensitive.[3] Exposure to atmospheric moisture or wet solvents converts it to the unreactive sulfonic acid. | Ensure all glassware is oven-dried. Use freshly opened or properly stored anhydrous solvents. Run the reaction under a strict inert atmosphere (N₂ or Ar). |
| Poor Amine Nucleophilicity | The amine may be too electron-poor to react efficiently under standard conditions. | Increase the reaction temperature (e.g., reflux in THF or Acetonitrile). Switch to a more polar solvent like DMF.[5] Extend the reaction time. |
| Impure Starting Materials | The sulfonyl chloride or amine may be of poor quality or degraded. | Verify the purity of starting materials by NMR or another suitable technique before starting the reaction. |
| Incorrect Stoichiometry | An error in weighing reactants can lead to incomplete conversion. | Carefully re-check all calculations and measurements. Use a slight excess (1.1-1.2 eq) of the amine to ensure the complete consumption of the more valuable sulfonyl chloride.[3] |
Q: I see multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
A: Side product formation is common, especially with certain substrates.[7]
| Potential Side Product | Explanation & Validation | Solution |
| Bis-sulfonated Amine | If using a primary amine (R-NH₂), it can react twice to form R-N(SO₂R')₂. This is more likely if the sulfonyl chloride is in excess or if the initially formed sulfonamide is deprotonated by the base. | Use a slight excess of the amine (~1.2 eq) relative to the sulfonyl chloride.[3] Add the sulfonyl chloride slowly to the amine solution to avoid localized high concentrations. |
| Hydrolyzed Sulfonyl Chloride | As mentioned above, this results in the sulfonic acid, which will appear as a very polar, baseline spot on a silica TLC plate. | Improve anhydrous techniques as described in the low yield section. |
| Reaction with Solvent | In some cases, solvents can participate in side reactions, although this is less common with standard choices like DCM and THF. | If suspected, switch to a different inert solvent. |
Visualization of Experimental Workflow
The following diagram outlines the general workflow for a successful derivatization experiment, from initial setup to final analysis.
Caption: Decision tree for troubleshooting low reaction yields.
Section 4: References
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Molecules. [Link]
-
Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
-
Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux. ResearchGate. [Link]
-
Sulfonamide purification process. Google Patents.
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]
-
Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]
-
Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. ResearchGate. [Link]
-
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. [Link]
-
Three Component Reaction of Aryl Diazonium Salt with Sulfonamide & Actonitrile to Synthesize N-sulfonyl Amidine. ResearchGate. [Link]
-
Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. [Link]
Sources
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersrj.com [frontiersrj.com]
- 3. benchchem.com [benchchem.com]
- 4. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 7. researchgate.net [researchgate.net]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Overcoming solubility issues with sulphonyl diacetonitrile in organic solvents
Technical Support Center: Sulphonyl Diacetonitrile Solubility
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and formulation scientists to navigate and overcome the solubility challenges associated with this versatile chemical intermediate. Here, we combine fundamental chemical principles with practical, field-tested methodologies to ensure you can confidently prepare solutions for your experiments.
Section 1: Understanding this compound - Core Concepts & FAQs
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Frequently Asked Questions (FAQs)
-
Q1: What is the basic chemical structure of this compound and how does it influence its solubility?
-
A1: this compound, with the chemical formula C₄H₄N₂O₂S, features a central sulfonyl group (SO₂) flanked by two methylene acetonitrile groups (-CH₂CN)[1]. This structure results in a molecule with significant polarity due to the sulfonyl and nitrile functionalities. The computed topological polar surface area (TPSA) is 90.1 Ų, and it has four hydrogen bond acceptors (the two nitrogen atoms and the two oxygen atoms) but no hydrogen bond donors[1]. This high polarity and hydrogen bonding capability suggest that it will be more soluble in polar solvents than in non-polar hydrocarbon solvents. Its structural relative, malononitrile, is noted to be soluble in water, alcohol, and benzene[2][3].
-
-
Q2: What does the calculated LogP value tell me about its expected solubility?
-
A2: The computed XLogP3-AA value for this compound is -0.8[1]. A negative LogP value indicates that the compound is hydrophilic, meaning it has a preference for a polar (aqueous) environment over a non-polar (oily) one. This reinforces the expectation that polar organic solvents will be more effective at dissolving this compound.
-
-
Q3: Are there any immediate safety concerns I should be aware of when handling this compound and its solvents?
-
A3: Yes. While specific GHS classifications for this compound are not detailed in the PubChem entry, related structures like 2-(propane-1-sulfonyl)acetonitrile are listed as harmful if swallowed, harmful in contact with skin, and causing skin and eye irritation[4]. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the material safety data sheet (MSDS) provided by your supplier for specific handling and disposal instructions.
-
-
Q4: Why is achieving a true solution important for my experiments?
-
A4: Incomplete dissolution leads to a suspension, not a true solution. Using a suspension can result in significant experimental errors, including inaccurate concentration determination, poor reproducibility, and, in biological assays, misleading activity results[5]. Undissolved particles can also clog syringe filters and interfere with analytical instrumentation. Ensuring your compound is fully dissolved is a critical first step for data integrity[6].
-
Section 2: Troubleshooting Common Solubility Issues
This section provides a systematic approach to resolving specific problems encountered during the solubilization process.
Issue 1: The compound is not dissolving in my chosen solvent at the desired concentration.
This is the most common challenge. The following decision tree provides a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for initial dissolution failure.
Issue 2: The compound dissolves with heating but precipitates upon cooling to room temperature.
-
Causality: This indicates that you have created a supersaturated solution. The thermal energy helped to overcome the crystal lattice energy, but the solvent cannot maintain the solute in solution at a lower energy state (room temperature). The solubility of many compounds is temperature-dependent[7].
-
Solution 1 (Lower Concentration): The most straightforward solution is to remake the solution at a lower concentration that is stable at room temperature.
-
Solution 2 (Co-solvency): If a high concentration is required, a co-solvent system is necessary. Co-solvents work by altering the overall polarity of the solvent system to better match that of the solute, which can significantly increase solubility[8][9][10]. Start by adding a small amount (e.g., 5-10% v/v) of a highly polar, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to your primary solvent before re-attempting dissolution[9].
Issue 3: The solution appears hazy or contains fine particles after vortexing/sonication.
-
Causality: Haze or fine particulates indicate incomplete dissolution or the presence of impurities. This can be difficult to see without holding the vial against a contrasting background.
-
Solution 1 (Extended Sonication/Heating): Attempt to dissolve the remaining solid by sonicating the sample in a bath sonicator for 10-15 minutes. Gentle warming can be applied concurrently.
-
Solution 2 (Filtration): If particulates remain, they may be insoluble impurities. For many applications, it is acceptable to filter the saturated solution to remove undissolved material. Use a 0.22 µm or 0.45 µm syringe filter compatible with your organic solvent (e.g., PTFE or nylon). Be aware that this will result in a saturated solution whose exact concentration is unknown and must be determined analytically if required. This is a common practice in early drug discovery to obtain a clear solution for testing[5].
Section 3: Solvent Selection and Protocol Guides
Solvent Selection Guide
The principle of "like dissolves like" is paramount. Given the high polarity of this compound, polar solvents are the best starting point.
| Solvent Class | Example Solvents | Expected Performance for this compound | Rationale |
| Highly Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), Acetone | High Solubility | These solvents have high dielectric constants and can effectively solvate the polar sulfonyl and nitrile groups. Acetonitrile and acetone are good first choices[11][12]. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Good Solubility | These solvents can act as hydrogen bond acceptors. Their performance may be slightly lower than polar aprotic solvents as the solute has no H-bond donors. |
| Moderately Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Low to Moderate Solubility | May require heating or co-solvents to achieve useful concentrations. Nitrile-containing polymers show solubility in ethyl acetate[11][13]. |
| Non-Polar | Hexane, Toluene, Heptane | Very Low/Insoluble | These solvents lack the polarity needed to overcome the crystal lattice energy of the highly polar solute. |
Experimental Protocol 1: Standard Method for Preparing a Stock Solution
This protocol details the "excess solid" method, a reliable way to determine solubility and prepare a saturated solution[14].
-
Weigh the Solute: Accurately weigh approximately 5-10 mg of this compound into a clean glass vial.
-
Initial Solvent Addition: Add a calculated volume of your chosen primary solvent (e.g., Acetonitrile) to the vial to achieve a high target concentration (e.g., 50 mg/mL).
-
Promote Dissolution: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If solid remains, place the vial in a bath sonicator for 15 minutes.
-
Apply Gentle Heat (Optional): If solid persists, place the vial in a warm water bath (30-40°C) for 10-15 minutes, with intermittent vortexing. Caution: Do not heat flammable solvents with an open flame.
-
Equilibration: Allow the vial to stand at a controlled room temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached[15]. This step is critical for accurate solubility determination.
-
Visual Inspection: Check for any undissolved solid at the bottom of the vial. If the solution is completely clear, the compound is soluble at this concentration. You can proceed with your experiment or add more solute to find the saturation point.
-
Phase Separation (If Saturated): If undissolved solid is present, the solution is saturated. Carefully draw off the supernatant using a pipette, or for better results, filter the solution through a 0.22 µm solvent-compatible syringe filter to obtain a clear particle-free solution.
Experimental Protocol 2: Co-Solvent System for Difficult Cases
Use this method when solubility in a single solvent is insufficient for your required concentration.
-
Select Solvents: Choose a primary solvent where the compound has at least partial solubility (e.g., Acetonitrile) and a highly polar co-solvent (e.g., DMSO).
-
Prepare Co-Solvent Mixture: Prepare a stock mixture of the co-solvent system. For example, a 10% DMSO in Acetonitrile solution (9:1 Acetonitrile:DMSO v/v).
-
Weigh Solute: Weigh the desired amount of this compound into a clean vial.
-
Dissolution in Co-Solvent: Add the co-solvent mixture to the vial and follow steps 3-7 from Protocol 1.
-
Optimization: If solubility is still limited, you can cautiously increase the percentage of the co-solvent (e.g., to 20%). Be mindful that high percentages of solvents like DMSO can sometimes be incompatible with downstream applications.
Sources
- 1. This compound | C4H4N2O2S | CID 142163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malononitrile - Wikipedia [en.wikipedia.org]
- 3. Malononitrile [ntlwchem.com]
- 4. 2-(Propane-1-sulfonyl)acetonitrile | C5H9NO2S | CID 519441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. ijsat.org [ijsat.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Multi-Step Synthesis of Sulphonyl Diacetonitrile Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of sulphonyl diacetonitrile derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. This compound moieties are valuable pharmacophores and versatile intermediates in organic synthesis, but their preparation can present unique challenges.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategy.
Part 1: General Synthesis Workflow & Key Stages
The synthesis of a target this compound derivative, such as a diaryl sulfonyl diacetonitrile, typically involves two critical stages: the formation of the sulfone backbone and the subsequent installation of the diacetonitrile group. Each stage has its own set of potential hurdles.
Caption: General workflow for this compound synthesis.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low or No Yield in Stage 1 (Sulfone Formation)
Question: I'm attempting to synthesize a diaryl sulfone precursor, but my yields are consistently low. What are the common pitfalls?
Answer: Low yields in diaryl sulfone synthesis often trace back to the stability of reagents, reaction conditions, or the choice of synthetic route.[2] Let's break down the likely causes and solutions.
Potential Causes & Solutions:
-
Oxidation of Thiol Starting Materials: If your route involves the oxidation of a thioether, the thiol starting material can be problematic.
-
Causality: Thiols are notoriously prone to air oxidation, forming disulfides.[3] This depletes your starting material and introduces impurities.
-
Solution: Use freshly distilled or purified thiols. Always handle them under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
-
-
Harsh Reaction Conditions: Traditional methods involving strong oxidants or high temperatures can lead to substrate degradation, especially with sensitive functional groups.[2][4]
-
Causality: Strong oxidants like potassium permanganate can cleave aromatic rings or oxidize other functional groups on your molecule.
-
Solution: Consider milder, modern oxidation methods. For instance, sodium perborate in acetic acid is an effective system for oxidizing thioethers to sulfones.[5][6] Alternatively, explore palladium-catalyzed coupling approaches that directly incorporate a sulfonyl group, which can offer broader functional group tolerance.[1][7]
-
-
Inefficient C-S Coupling: If you are forming the C-S bond via nucleophilic aromatic substitution, the reaction may be sluggish.
-
Causality: The aromatic ring must be sufficiently activated (i.e., contain electron-withdrawing groups) for the thiolate to displace a leaving group.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the thiolate.[6][8]
-
Base Selection: A strong, non-nucleophilic base like potassium carbonate is often effective for deprotonating the thiol.[5][8]
-
Catalysis: Consider transition-metal-catalyzed cross-coupling reactions as a more general alternative for forming C-S bonds.[9]
-
-
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Atmosphere | Reaction open to air | Use an inert atmosphere (N₂ or Ar) | Prevents oxidative side reactions of thiols and other sensitive reagents.[3] |
| Oxidizing Agent | Harsh (e.g., KMnO₄) | Mild (e.g., Sodium Perborate, H₂O₂) | Minimizes substrate degradation and improves selectivity for the sulfone.[5] |
| Solvent for Coupling | Protic or non-polar | Polar aprotic (e.g., DMF, DMSO) | Solvates the cation and enhances the reactivity of the nucleophile.[6][8] |
Scenario 2: Issues in Stage 2 (Diacetonitrile Installation)
Question: My Knoevenagel-type condensation between the sulfone precursor and malononitrile is failing. I either get back my starting material or a complex mixture of products. What should I investigate?
Answer: This is a classic challenge in C-C bond formation involving active methylene compounds.[10] Success hinges on effectively generating the carbanion from your sulfone precursor and controlling its subsequent reaction.
Caption: Decision tree for troubleshooting the condensation reaction.
Potential Causes & Solutions:
-
Insufficient Acidity of the α-Proton:
-
Causality: The sulfonyl group is a strong electron-withdrawing group (EWG), which acidifies the adjacent C-H bonds. However, if the overall electronic nature of the molecule counteracts this, the proton may not be easily removed by the base.
-
Solution: Ensure your sulfone precursor design includes sufficient activation. If this is not possible, a much stronger base may be required, such as LDA, though this can lead to other side reactions.
-
-
Inappropriate Base Selection: This is the most common failure point.
-
Causality: The base must be strong enough to deprotonate the active methylene group but not so strong that it promotes self-condensation of malononitrile or other side reactions.[10] A base that is too weak will result in no reaction.
-
Solution:
-
Weak Bases: For highly activated substrates, weak organic bases like piperidine or triethylamine in a solvent like ethanol or acetonitrile can be effective.
-
Stronger Bases: For less activated substrates, an alkoxide like sodium ethoxide is a common choice. It's crucial that the amount of base is catalytic or stoichiometric, as excess can cause problems.[10]
-
Anhydrous Conditions: Ensure your reaction is anhydrous, as water can quench the carbanion intermediate.
-
-
-
Sub-optimal Temperature and Reaction Time:
-
Causality: Knoevenagel-type condensations can be reversible. High temperatures can favor the retro-Knoevenagel reaction, breaking down your product. Conversely, temperatures that are too low may lead to an impractically slow reaction rate.
-
Solution: Start the reaction at room temperature or slightly below (0 °C) and monitor by TLC. Gently warm only if necessary. If the reaction is reversible, consider adding a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product.
-
Scenario 3: Purification and Characterization Difficulties
Question: I have a crude product, but it's difficult to purify. My NMR spectrum is also broad or shows unexpected signals. What's going on?
Answer: Purification and characterization issues often point to product instability, the presence of stubborn impurities, or polymorphism.
Potential Causes & Solutions:
-
Product Instability:
-
Causality: The diacetonitrile group can be susceptible to hydrolysis, especially under acidic or strongly basic conditions during workup or chromatography.[11]
-
Solution: Use a neutral workup (e.g., washing with brine). When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Contamination with Malononitrile:
-
Causality: Malononitrile is volatile and can be difficult to remove completely. Its presence will complicate spectroscopic analysis.
-
Solution: Ensure the workup includes several aqueous washes to remove any unreacted malononitrile. If it persists, a high-vacuum drying step may be necessary.
-
-
Broad NMR Signals:
-
Causality: Broad signals can indicate restricted bond rotation, aggregation, or the presence of paramagnetic impurities. The two cyano groups and the bulky sulfonyl group can hinder free rotation around the C-C single bonds.
-
Solution: Try acquiring the NMR spectrum at a higher temperature (e.g., 50-80 °C in DMSO-d₆). This can often sharpen the signals by overcoming the energy barrier to rotation.
-
| Technique | Symptom | Possible Cause | Suggested Action |
| Purification | Product degrades on silica gel | Acidity of silica gel | Neutralize silica with Et₃N/solvent mixture before loading. |
| ¹H / ¹³C NMR | Broad, unresolved peaks | Restricted bond rotation | Acquire spectrum at an elevated temperature. |
| IR Spectroscopy | No sharp nitrile peak (~2250 cm⁻¹) | Reaction failure or hydrolysis | Re-check crude TLC; look for a strong C=O peak if hydrolysis to an amide/acid occurred. |
| Mass Spec | Incorrect molecular ion peak | Incomplete oxidation (thioether) | Check for a mass corresponding to the sulfone minus one or two oxygen atoms. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with malononitrile? A1: Malononitrile is toxic and can release hydrogen cyanide upon decomposition or reaction with acid. Always handle it in a well-ventilated fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and have a cyanide poisoning antidote kit available in your laboratory as per your institution's safety protocols.
Q2: How do I confirm the formation of the sulfone from the thioether? A2: The conversion can be easily monitored using several techniques:
-
IR Spectroscopy: Look for the appearance of two strong, characteristic stretching bands for the S=O group, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).[12][13]
-
¹³C NMR Spectroscopy: The carbon atoms attached to the sulfur will experience a significant downfield shift upon oxidation from thioether to sulfone.
-
Mass Spectrometry: The molecular weight of the product will increase by 32 amu (for two oxygen atoms) compared to the thioether precursor.
Q3: Can I use protecting groups in this synthesis? A3: Yes, protecting groups are often necessary, especially if your aryl rings contain reactive functional groups like amines or hydroxyls.[14] For example, an amine can be protected as an acetamide during the sulfone formation steps.[5] The protecting group can then be removed in a final step. Ensure your chosen protecting group is stable to the conditions of both the sulfone formation and the base-catalyzed condensation.
Part 4: Experimental Protocol Example
Protocol: Synthesis of a Diaryl Sulfone via Thioether Oxidation
This is a generalized protocol and should be adapted for your specific substrate.
-
Dissolution: In a round-bottom flask, dissolve the diaryl thioether precursor (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate).
-
Addition of Oxidant: To the stirred solution, add sodium perborate tetrahydrate (NaBO₃·4H₂O, 5.0 eq) portion-wise over 15 minutes. An exotherm may be observed.[5]
-
Reaction: Heat the reaction mixture to 45-55 °C and stir for 1.5-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a beaker of cold water (approx. 50 mL per gram of substrate).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of acetic acid used).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize acetic acid), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diaryl sulfone.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
References
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. WO2016016321A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]
- 6. US20170217883A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Sulphonyl Diacetonitrile Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of novel compounds is paramount. Sulphonyl diacetonitrile derivatives, a class of molecules with significant potential in medicinal chemistry, present unique characterization challenges and opportunities. This guide provides an in-depth comparative analysis of their spectral data, drawing upon established principles and experimental findings from related sulphonyl-containing compounds to offer predictive insights. By understanding the interplay between molecular structure and spectroscopic output, researchers can accelerate the identification and development of these promising derivatives.
The Structural Significance of the this compound Scaffold
The core structure of this compound, featuring a central sulfonyl group flanked by two methylene-nitrile moieties, offers a versatile scaffold for chemical modification. The electron-withdrawing nature of both the sulfonyl and nitrile groups significantly influences the electron density distribution across the molecule, rendering the adjacent methylene protons acidic and creating a molecule with interesting chemical reactivity and potential for biological activity. Variations in the R-group attached to the sulfonyl moiety allow for the systematic modulation of the molecule's steric and electronic properties, which in turn are reflected in their spectral signatures.
Comparative FT-IR Spectral Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the this compound framework. The primary absorption bands of interest are those corresponding to the nitrile (C≡N), sulfonyl (S=O), and methylene (C-H) groups.
Key IR Absorption Bands for this compound Derivatives:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observations and Comparative Insights |
| Nitrile (C≡N) | 2250 - 2270 | This is a sharp and typically weak to medium intensity band. The position of this band is relatively insensitive to the nature of the R-group on the sulfonyl moiety. |
| Sulfonyl (S=O) | 1300 - 1350 (asymmetric) 1120 - 1160 (symmetric) | These are two distinct, strong absorption bands. The exact frequencies are sensitive to the electronic nature of the R-group. Electron-withdrawing groups on an aryl ring, for instance, will tend to shift these bands to higher wavenumbers. |
| Methylene (C-H) | 2900 - 3000 | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups. Their intensity and precise position can be influenced by the overall molecular conformation. |
The causality behind the shift in sulfonyl group absorption lies in the inductive and resonance effects of the substituents. For instance, an electron-withdrawing group on an arylthis compound will increase the force constant of the S=O bonds, leading to absorption at a higher frequency. Conversely, an electron-donating group will have the opposite effect.
Comparative ¹H and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy
The key proton signals in the ¹H NMR spectrum of this compound derivatives are the methylene protons.
Typical ¹H NMR Chemical Shifts (δ) for this compound Derivatives (in CDCl₃):
| Proton | Chemical Shift Range (ppm) | Observations and Comparative Insights |
| Methylene (-CH₂-) | 4.0 - 4.5 | This signal typically appears as a singlet. Its chemical shift is significantly downfield due to the strong deshielding effect of the adjacent sulfonyl and nitrile groups. The nature of the R-group has a noticeable, albeit smaller, influence on this shift. Aromatic R-groups, particularly those with electron-withdrawing substituents, will cause a further downfield shift. |
| Aromatic Protons (if applicable) | 7.5 - 8.5 | For arylthis compound derivatives, the aromatic protons will appear in this region. The specific splitting patterns and chemical shifts will be dependent on the substitution pattern of the aryl ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum offers complementary information, particularly regarding the carbon atoms of the nitrile and methylene groups.
Typical ¹³C NMR Chemical Shifts (δ) for this compound Derivatives (in CDCl₃):
| Carbon | Chemical Shift Range (ppm) | Observations and Comparative Insights |
| Nitrile (-C≡N) | 110 - 115 | The nitrile carbon is relatively insensitive to the R-group on the sulfonyl moiety. |
| Methylene (-CH₂-) | 50 - 55 | The chemical shift of the methylene carbon is highly dependent on the electronegativity of the attached groups. |
| Aromatic Carbons (if applicable) | 120 - 140 | The chemical shifts of the aromatic carbons in arylthis compound derivatives will be influenced by the nature and position of any substituents on the ring. |
Comparative Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the this compound derivatives. Electron Impact (EI) and Electrospray Ionization (ESI) are commonly used techniques.
Common Fragmentation Pathways for this compound Derivatives:
A key fragmentation pathway often involves the cleavage of the C-S bond, leading to the formation of a stable sulfonyl-containing cation or a diacetonitrile radical cation. The fragmentation pattern will be significantly influenced by the nature of the R-group.
For arylthis compound derivatives, characteristic fragments corresponding to the loss of SO₂ and the aryl group are often observed. The stability of the resulting carbocations will dictate the major fragmentation pathways[1].
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.
Protocol 1: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the solid this compound derivative with 100 mg of dry KBr powder. Alternatively, for soluble compounds, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent like dichloromethane or acetonitrile.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared Spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction using a spectrum of the pure KBr pellet or the salt plate.
-
Data Analysis: Identify the characteristic absorption bands for the nitrile, sulfonyl, and methylene groups. Compare the positions of the sulfonyl stretching bands between different derivatives.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts relative to TMS. Assign the signals to the respective protons and carbons in the molecule.
Protocol 3: Mass Spectrometry
-
Sample Preparation: For ESI-MS, prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as acetonitrile or methanol. For EI-MS, a solid probe can be used for direct insertion of the sample.
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 200-350 °C.
-
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
Visualizing the Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of this compound derivatives.
Sources
A Guide to Cross-Validation of Analytical Methods for Sulphonyl Diacetonitrile and Related Sulphonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The reliability of quantitative methods used to assess drug substances and products underpins critical decisions, from formulation development to quality control. This guide provides an in-depth comparison and technical walkthrough of the cross-validation of analytical methods for sulphonyl diacetonitrile and the broader class of sulphonamides. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This principle is a cornerstone of regulatory submissions and is detailed in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]
The Imperative of Cross-Validation
Method cross-validation is a critical exercise when analytical data is generated from different laboratories, using different analytical procedures, or when a validated method undergoes significant changes.[4] It serves to demonstrate that two or more analytical procedures are equivalent and can be used interchangeably. This is particularly crucial in multi-site clinical trials, technology transfers between research and manufacturing facilities, or when comparing a new analytical method against a legacy one.
The fundamental premise of cross-validation is to ensure consistency and reliability of analytical results, irrespective of the testing site or the specific validated procedure employed. This guide will explore the practical application of these principles to the analysis of this compound, a compound belonging to the sulfonamide class of antibiotics. While specific methods for this compound are not extensively published, the well-established analytical techniques for sulfonamides provide a robust framework.[8][9]
Comparing Analytical Techniques for Sulphonamide Quantification
Several analytical techniques are suitable for the quantification of sulfonamides, each with its own set of advantages and considerations.[10] The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection based on UV absorbance. | Robust, widely available, cost-effective. | Moderate sensitivity, potential for interference from co-eluting compounds. | Routine quality control, assay of bulk drug and finished product. |
| HPLC with Fluorescence Detection (FLD) | Separation followed by detection of fluorescent compounds or derivatives.[9][11] | High sensitivity and selectivity.[9] | Requires the analyte to be fluorescent or to be derivatized. | Trace analysis, impurity profiling, analysis in complex matrices. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with mass-based detection and fragmentation. | Very high sensitivity and selectivity, structural confirmation. | Higher cost and complexity. | Bioanalysis, metabolite identification, trace impurity analysis.[12] |
| UV-Visible Spectrophotometry | Measurement of light absorbance by the analyte, often after a color-forming reaction.[13][14][15][16][17] | Simple, rapid, and inexpensive.[14][16] | Low specificity, susceptible to interference from matrix components. | Preliminary analysis, in-process controls where specificity is not critical. |
The Cross-Validation Workflow: A Step-by-Step Guide with Rationale
The cross-validation process should be governed by a pre-approved protocol that clearly defines the experiments, acceptance criteria, and the statistical approach. The ICH Q2(R2) guideline provides a comprehensive framework for validation of analytical procedures.[1][4][5][6][18]
Below is a logical workflow for cross-validating two analytical methods (Method A and Method B) for the quantification of this compound.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods
This protocol outlines the cross-validation of a robust HPLC-UV method (Method A) with a more sensitive LC-MS/MS method (Method B) for determining the concentration of this compound in a drug product.
Objective: To demonstrate the equivalence of Method A and Method B for the quantitative analysis of this compound.
Materials:
-
This compound reference standard
-
Placebo formulation
-
Drug product batches (at least two)
-
All necessary reagents, solvents, and columns for both methods
Procedure:
-
Sample Preparation:
-
Prepare a set of at least 20 individual samples from two different batches of the drug product.
-
Spike placebo with the reference standard at three concentration levels covering the expected range of the assay (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare at least three samples at each level.
-
The rationale for using both actual product samples and spiked placebo is to assess the methods' performance on real-world samples and to evaluate accuracy and recovery in a controlled matrix.
-
-
Analysis:
-
Analyze the prepared samples using the validated HPLC-UV method (Method A).
-
Analyze the same set of samples using the validated LC-MS/MS method (Method B).
-
It is crucial to analyze the same sample preparations to minimize variability arising from the sample preparation process itself.
-
-
Data Evaluation:
-
Tabulate the concentration values obtained for each sample from both methods.
-
Calculate the percentage difference for each sample pair using the formula: % Difference = ((Result_B - Result_A) / Result_A) * 100
-
Statistically evaluate the results. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods. A Bland-Altman plot is also a powerful tool to visualize the agreement between the two methods.
-
Acceptance Criteria:
-
The mean difference between the two methods should not exceed a predefined limit, typically ±5.0%.
-
The standard deviation of the differences should be within an acceptable range.
-
For at least two-thirds of the samples, the percentage difference should be within ±10.0%.
Trustworthiness Through Self-Validating Systems
A robust cross-validation study is inherently a self-validating system. By comparing a new or transferred method against an established, validated method, any significant discrepancies will be immediately apparent. The use of well-characterized reference standards and representative samples provides a solid foundation for this comparison.
The ICH guidelines emphasize a lifecycle approach to analytical procedures.[1] This means that a method is not just validated once but is monitored and re-evaluated as needed throughout its use. Cross-validation is a key component of this lifecycle management, ensuring that the method remains fit for its intended purpose.[1]
Visualizing the Logic of Method Comparison
Caption: Decision-making flowchart for a cross-validation study.
Conclusion
The cross-validation of analytical methods for this compound is a critical step in ensuring the consistency and reliability of data throughout the drug development lifecycle. By adhering to the principles outlined in international guidelines and employing a scientifically sound, risk-based approach, researchers can have confidence in the interchangeability of their analytical procedures. The detailed comparison of methods and the step-by-step protocol provided in this guide serve as a practical framework for designing and executing a successful cross-validation study. The ultimate goal is to ensure that the data generated is accurate, precise, and fit for its intended purpose, thereby safeguarding the quality and efficacy of the final pharmaceutical product.
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]
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Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
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HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland . MDPI. [Link]
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Spectrophotometric Determinations of the Sulfonamides . Loyola eCommons. [Link]
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Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures . SciELO. [Link]
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Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization . PMC - NIH. [Link]
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ANALYTICAL METHOD DEVELOPMENT OF DIACERINE AND BULK FORMULATION . IJCRT.org. [Link]
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(PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. ResearchGate. [Link]
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Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS . Agilent. [Link]
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Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method . Iraqi National Journal of Chemistry. [Link]
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Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures . ResearchGate. [Link]
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Spectrophotometric Sulfonamide Analysis . Scribd. [Link]
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A Comparative Analysis of the Biological Activity of Sulphonyl Acetonitrile Analogues: A Guide for Researchers
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, compounds bearing the sulphonyl group have consistently demonstrated a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of sulphonyl acetonitrile analogues and related derivatives, offering insights into their anticancer, antimicrobial, and enzyme inhibitory potential. While direct comparative studies on sulphonyl diacetonitrile analogues are limited in the current literature, this guide synthesizes available data on structurally related compounds, primarily arylsulfonyl acetonitriles and their derivatives, to provide a valuable resource for researchers and drug development professionals.
The rationale for focusing on this class of compounds stems from the unique combination of the electron-withdrawing sulphonyl group and the versatile nitrile moiety. This arrangement can lead to diverse molecular interactions, making these compounds promising candidates for targeting various biological pathways. This guide will delve into the structure-activity relationships (SAR), present available quantitative data, and detail the experimental protocols utilized in their evaluation, thereby providing a solid foundation for future research and development in this area.
Anticancer Activity: Targeting Cellular Proliferation and Viability
Sulphonyl-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization and cell cycle progression.[1]
Comparative Anticancer Potency
The anticancer efficacy of sulphonyl acetonitrile and related analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.
| Compound Class | Analogue/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | [1] |
| BEL-7402 (Liver) | 0.0078 | [1] | ||
| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | Sulphonamide 3 | UO-31 (Renal) | Moderate Activity (GI% 10.83-17.64) | [2] |
| SNB-75 (CNS) | Moderate Activity (GI% 10.83-17.64) | [2] | ||
| HCT-116 (Colon) | Moderate Activity (GI% 10.83-17.64) | [2] | ||
| BT-549 (Breast) | Moderate Activity (GI% 10.83-17.64) | [2] | ||
| 4-Arylsulfonyl-1,3-oxazoles | 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB-75 (CNS) | Cytostatic Effect | [3] |
| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Lung) | Anti-proliferative | [3] | |
| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | NCI-H226 (Lung) | Cytotoxic | [3] |
Note: "Moderate Activity" indicates a growth inhibition percentage (GI%) between 10.83% and 17.64% at a single high dose (10 µM), as direct IC50 values were not provided in the cited source.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is intrinsically linked to their chemical structure. Key SAR observations include:
-
Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring of arylsulfonyl derivatives play a crucial role in their anticancer activity. Electron-withdrawing groups on both the arylamino and arylsulfonamido moieties of 2-arylamino-4(3H)-quinazolinone derivatives were found to enhance bioactivity.[4]
-
The Acrylonitrile Moiety: The presence of a cyano group on the ethylene bond of stilbene-like structures can fix the configuration to the more active cis-isomer and enhance antiproliferative activity.[1]
-
Heterocyclic Scaffolds: The incorporation of heterocyclic rings, such as 1,2,3-triazole and oxazole, into the sulphonyl structure can modulate the anticancer profile, leading to compounds with cytostatic or cytotoxic effects against specific cancer cell lines.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plate is then incubated for a few hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[1]
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Sulphonyl derivatives have demonstrated promising activity against a range of bacterial and fungal strains, highlighting their potential as a new class of antimicrobial agents.[5]
Comparative Antimicrobial Efficacy
The antimicrobial potential of sulphonyl analogues is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Analogue/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Aryl Isonitrile | Compound 19 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 4 | [6] |
| 2-Arylamino-4(3H)-quinazolinone | 4-Fluoro-N-(2-(4-oxo-2-(4-(trifluoromethoxy)phenyl)amino)quinazolin-3(4H)-yl)ethyl benzenesulfonamide | Ralstonia solanacearum | <200 (100% inhibition) | [4] |
| Gibberella zeae | <100 (95% inhibition) | [4] | ||
| N-Arylsulfonylhydrazones | Compounds 3d, 3l, 3v | Staphylococcus aureus | High Activity | [7] |
| Escherichia coli | High Activity | [7] |
Note: "High Activity" indicates that the compounds were identified as the most active in the study, but specific MIC values were not provided in a comparable format.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these compounds is influenced by their structural features:
-
Isonitrile Functionality: The isonitrile group has been identified as a key pharmacophore for anti-MRSA activity in aryl isonitrile compounds.[6]
-
Hydrophobicity: The antimicrobial activity of sulfonium compounds, a related class of cationic surfactants, tends to increase with their hydrophobicity.[8]
-
Substitution Patterns: For 2-arylamino-4(3H)-quinazolinone derivatives, the presence of electron-withdrawing substituents on the benzene rings of both the arylamino and arylsulfonamido moieties was found to be favorable for improving bioactivity.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the agent at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
The ability of sulphonyl derivatives to inhibit specific enzymes is a key mechanism underlying their therapeutic effects. This targeted approach can lead to more selective and less toxic drugs.
Key Enzyme Targets and Inhibition
While specific data on this compound analogues as enzyme inhibitors is scarce, related sulphonyl-containing compounds have been shown to inhibit various enzymes, including:
-
Aldose Reductase: Arylsulfonylamino acids have been identified as selective inhibitors of aldose reductase, an enzyme implicated in the diabetic complications.[9]
-
α-Adrenoceptors: Certain decahydro-6H-isoquino[2,1-g][6][10] naphthyridine derivatives with a sulfonyl group exhibit potent antagonism at α2-adrenoceptors.[11]
-
3CLpro, cPLA2, and sPLA2: Quinazoline derivatives bearing a sulfamerazine moiety have been shown to inhibit these enzymes, which are relevant in inflammatory and viral diseases.[12]
Understanding Enzyme Inhibition Kinetics
Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors, in turn, can be competitive, non-competitive, or uncompetitive, each with a distinct mechanism of action and impact on enzyme kinetics.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. The inhibitor and substrate can bind to the enzyme simultaneously.[13]
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A Comparative Guide to the Reaction Mechanisms of Sulphonyl Diacetonitrile
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the reaction mechanisms of sulphonyl diacetonitrile. It is designed to offer not just procedural steps, but a foundational understanding of the causality behind experimental choices, ensuring that the protocols described are self-validating systems. This document will objectively compare the performance of this compound with common alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Unique Reactivity of this compound
This compound, with its chemical structure SO₂(CH₂CN)₂, is a highly activated methylene compound. The potent electron-withdrawing nature of the sulfonyl group, coupled with two nitrile functionalities, renders the central methylene protons exceptionally acidic. This high acidity dictates its reactivity, making it a valuable reagent in carbon-carbon bond-forming reactions, particularly in the synthesis of complex heterocyclic systems that are of significant interest in medicinal chemistry and materials science. This guide will primarily focus on its utility in Knoevenagel-type condensations and Gewald reactions, while also exploring other potential transformations and comparing its reactivity to analogous activated methylene compounds.
I. The Knoevenagel Condensation: A Mechanistic Deep Dive
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[1]
The Established Mechanism
The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion.[2] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate. Subsequent protonation and dehydration yield the final condensed product.
Generalized Knoevenagel Condensation Workflow
Caption: A generalized experimental workflow for the Knoevenagel condensation.
The Role of the Sulphonyl Group
In this compound, the sulfonyl group significantly enhances the acidity of the methylene protons compared to compounds like malononitrile. This heightened acidity means that weaker bases can be employed for catalysis, and the reaction can often proceed under milder conditions. The resulting carbanion is also highly stabilized through resonance involving both the nitrile and the sulfonyl groups, which can influence the kinetics and thermodynamics of the reaction.
Comparative Performance: this compound vs. Alternatives
The choice of the active methylene compound is critical to the outcome of a Knoevenagel condensation. Below is a comparison of this compound with its more common counterpart, malononitrile.
| Feature | This compound | Malononitrile | Justification & Causality |
| Acidity (pKa) | Lower (more acidic) | Higher (less acidic) | The sulfonyl group is a stronger electron-withdrawing group than a cyano group, leading to greater stabilization of the conjugate base. |
| Reactivity | Generally higher | High, but typically lower than this compound | The increased acidity facilitates easier carbanion formation, often leading to faster reaction rates under similar conditions. |
| Catalyst Requirement | Can be catalyzed by very weak bases or even proceed under neutral, water-mediated conditions. | Typically requires a weak base like piperidine or pyridine.[3] | The lower pKa of this compound means that less basic conditions are needed to achieve a sufficient concentration of the nucleophilic carbanion. |
| Substrate Scope | Effective with a wide range of aldehydes, including those with electron-donating and electron-withdrawing groups. | Broad, but may be less effective with highly sterically hindered or electron-rich ketones. | The higher reactivity of the this compound carbanion can overcome the lower electrophilicity of some carbonyl compounds. |
Experimental Data Snapshot: Knoevenagel Condensation of Benzaldehyde
| Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) | Reference |
| Phenylsulfonylacetonitrile* | Mg,Al-mixed oxide | Toluene | 45 min | ~100% | [4] |
| Malononitrile | Ammonium acetate | None (sonication) | 5-7 min | 92% | [5] |
| Malononitrile | None (grinding) | None | - | High | [3] |
*Phenylsulfonylacetonitrile is a close structural analog of this compound and serves as a good proxy for its reactivity.
II. The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a versatile and atom-economical route to polysubstituted 2-aminothiophenes.[6] These heterocyclic motifs are prevalent in a wide range of biologically active compounds. The reaction typically involves a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.
Unraveling the Gewald Mechanism
The generally accepted mechanism for the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate.[7][8] This is followed by the addition of elemental sulfur to the nucleophilic carbanion of the Knoevenagel adduct. The final steps involve an intramolecular cyclization via attack of the sulfur anion onto one of the nitrile groups, followed by tautomerization to yield the aromatic 2-aminothiophene product.
Mechanism of the Gewald Reaction
Caption: The accepted mechanism of the Gewald reaction.
Performance Comparison in the Gewald Reaction
While direct comparative studies between this compound and malononitrile in the Gewald reaction are not abundant in the literature, the principles of reactivity from the Knoevenagel condensation can be extrapolated. The higher acidity of this compound would likely facilitate the initial Knoevenagel step, potentially leading to faster overall reaction times or allowing for the use of less reactive ketones as substrates.
Experimental Data: Gewald Reaction Yields with Malononitrile
| Carbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |
| Cyclohexanone | KF-alumina | Microwave, 3.5-8 min | Good | [9] |
| Various aldehydes/ketones | Nano-structured Na₂CaP₂O₇ | Water, reflux, 30 min | 96% (for cyclohexanone) | [3] |
III. Other Synthetic Applications
The high reactivity of this compound opens the door to other synthetic transformations beyond the Knoevenagel and Gewald reactions.
Cycloaddition Reactions
While specific examples involving this compound are not extensively documented, analogous sulfonyl-activated dienophiles are known to participate in Diels-Alder reactions.[10][11] The electron-withdrawing sulfonyl group lowers the energy of the LUMO of the dienophile, accelerating the reaction with electron-rich dienes. It is plausible that α,β-unsaturated systems derived from this compound could serve as potent dienophiles in [4+2] cycloadditions, providing a route to complex cyclic and polycyclic structures.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic enamines, which can then be hydrolyzed to cyclic ketones.[1][12] Given the presence of two nitrile groups, a suitably substituted derivative of this compound could potentially undergo a Thorpe-Ziegler cyclization, offering a pathway to functionalized cyclic systems. The high acidity of the methylene protons could facilitate the initial deprotonation step required for this transformation.
IV. Experimental Protocols
The following protocols are provided as a starting point for laboratory work. As with any chemical procedure, appropriate safety precautions should be taken.
Protocol 1: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile (Model for this compound)
This protocol is adapted from procedures for malononitrile and can be modified for use with this compound, likely with milder conditions.[5][13]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (10 mmol)
-
Malononitrile (10 mmol) (or this compound)
-
Piperidine (0.5 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add piperidine (0.5 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the product by NMR, IR, and mass spectrometry.
Protocol 2: Gewald Reaction with Malononitrile (Model for this compound)
This protocol provides a general method for the Gewald reaction.[3]
Materials:
-
Ketone (e.g., cyclohexanone) (10 mmol)
-
Malononitrile (10 mmol) (or this compound)
-
Elemental sulfur (12 mmol)
-
Base (e.g., morpholine or triethylamine) (2 mmol)
-
Solvent (e.g., ethanol or DMF) (20 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a 100 mL round-bottom flask, combine the ketone (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and the chosen solvent (20 mL).
-
Add the base (2 mmol) to the mixture.
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the 2-aminothiophene product by appropriate spectroscopic methods.
V. Conclusion
This compound stands out as a highly reactive and versatile building block in organic synthesis. Its enhanced acidity, a direct result of the powerful electron-withdrawing sulfonyl group, often allows for milder reaction conditions and broader substrate scope in Knoevenagel-type condensations and related multicomponent reactions like the Gewald synthesis, when compared to traditional active methylene compounds such as malononitrile. While direct comparative data remains an area for further investigation, the underlying principles of its reactivity suggest that it is a potent tool for the construction of complex and biologically relevant heterocyclic molecules. The experimental protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this promising reagent.
References
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A Comparative Guide: High-Precision Purity Assessment of Sulphonyl Diacetonitrile via Quantitative NMR (qNMR)
For researchers and professionals in drug development, the purity of an Active Pharmaceutical Ingredient (API) is not a negotiable parameter; it is the bedrock of a drug's safety and efficacy.[1][2] Any impurity can significantly alter a formulation's properties and biological activity.[3] Sulphonyl diacetonitrile, a key building block in synthetic chemistry, demands a purity assessment method that is not only accurate and precise but also robust and reliable.
While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method recognized by major pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[4][5][6] This guide provides an in-depth comparison of qNMR with conventional methods and presents a validated protocol for the purity assessment of this compound, grounded in metrological principles.
The Metrological Supremacy of qNMR: A Primary Ratio Method
The foundational principle of qNMR is elegantly simple and powerful: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[4][7][8] This intrinsic relationship means that, unlike chromatographic techniques, qNMR does not require a calibration curve generated from a reference standard of the same analyte.[7][9] Instead, it quantifies the analyte by comparing its signal integral to that of a certified internal standard of known purity, making it a primary ratio method of measurement.[8][10] This allows for the direct determination of purity, traceable to the International System of Units (SI) through the use of Certified Reference Materials (CRMs) as internal standards.[11][12][13]
This direct measurement capability is a paradigm shift from secondary methods like HPLC or Gas Chromatography (GC), which rely on the response factor of a detector. The qNMR technique can quantify any NMR-active component in a sample, including impurities, as long as a distinct signal can be integrated.[14]
Comparative Analysis: qNMR vs. Chromatographic Techniques
Choosing the right analytical technique requires a clear understanding of its capabilities and limitations. While HPLC and GC are indispensable tools, qNMR offers distinct advantages for purity assignment, particularly for new chemical entities where specific reference standards may be unavailable or costly.[7]
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Signal area is directly proportional to the molar amount of nuclei. A primary ratio method.[10] | Measures UV absorbance, which is concentration-dependent. A secondary, comparative method.[8] | Measures the response of a flame ionization detector. A secondary, comparative method.[8] |
| Reference Standard | Requires a certified internal standard of a different compound.[10] No analyte-specific standard needed. | Requires a highly purified reference standard of the same analyte to create a calibration curve. | Requires a highly purified reference standard of the same analyte for calibration. |
| Accuracy & Traceability | High accuracy with direct traceability to SI units through certified standards.[11][15] | Accuracy is dependent on the purity of the analyte-specific reference standard. | Accuracy is dependent on the purity of the analyte-specific reference standard. |
| Universality | Nearly universal detector for all soluble compounds containing the target nucleus (e.g., ¹H). | Limited to chromophoric compounds. Response factors vary significantly between compounds. | Limited to volatile and thermally stable compounds. |
| Method Development | Relatively straightforward. Key focus is on selecting a suitable solvent and internal standard. | Can be complex, requiring optimization of column, mobile phase, gradient, and flow rate. | Requires optimization of column, temperature program, and gas flow rates. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard.[16] | Often requires filtration and careful dilution. | May require derivatization for non-volatile analytes. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Moderate (typically 10-30 minutes per sample). | Moderate to long, depending on the temperature program. |
| Information Provided | Provides simultaneous structural confirmation, impurity identification, and quantification of multiple components.[14] | Primarily provides quantitative data and retention time. Structural information is limited. | Primarily provides quantitative data and retention time. Can be coupled with MS for structural information. |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
A Validated Protocol for qNMR Purity Assessment of this compound
This protocol is designed as a self-validating system, incorporating best practices to ensure trustworthy and reproducible results. This compound (NC-CH₂-SO₂-CH₂-CN) possesses a simple ¹H NMR spectrum, with a single resonance for the four equivalent methylene (CH₂) protons, making it an ideal candidate for qNMR analysis.
Causality in Experimental Design: The "Why" Behind the Protocol
-
Internal Standard Selection: The accuracy of the entire qNMR experiment hinges on the internal standard.[17] It must be of high, certified purity (≥99.5%), stable, non-reactive with the analyte or solvent, and possess at least one sharp resonance that is well-resolved from all analyte and impurity signals.[17][18] For this compound, which is a polar molecule, a standard like Maleic Acid or Dimethyl Sulfone dissolved in DMSO-d₆ is an excellent choice.[11]
-
Relaxation Delay (D1): To ensure the signal intensity accurately reflects the number of nuclei, the nuclei must fully relax back to their equilibrium state between successive pulses. A conservative relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated (both analyte and standard) is critical.[17] For small molecules, a D1 of 30-60 seconds is often sufficient and ensures complete relaxation, preventing signal saturation and underestimation.[7]
-
Signal-to-Noise Ratio (S/N): Accurate integration requires a high S/N. For integration errors to be below 1%, an S/N of at least 250:1 is recommended for the peak of interest.[19] This is achieved by adjusting the number of scans (transients).
Experimental Workflow
// Invisible edges for layout weigh_analyte -> weigh_is [style=invis]; dissolve -> transfer [style=invis]; params -> acquire [style=invis]; ft -> phase [style=invis]; baseline -> integrate [style=invis]; }
Caption: Workflow for qNMR Purity Assessment.
Step-by-Step Methodology
-
Precision Weighing:
-
Using a calibrated microbalance, accurately weigh approximately 10 mg of the this compound sample into a clean glass vial, recording the weight (m_ analyte) to at least 0.01 mg. Weighing is a primary source of uncertainty and must be performed meticulously.[7]
-
To the same vial, add an accurately weighed mass of a suitable, dry internal standard (m_ IS) with certified purity (P_ IS). An equimolar amount is ideal to achieve similar signal intensities.[20]
-
-
Sample Preparation:
-
Add a precise volume (e.g., 0.7 mL) of an appropriate deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer the resulting solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Higher fields improve signal dispersion and sensitivity.[18]
-
Use a standard single-pulse experiment (e.g., Bruker: zg, Varian: s2pul).[16]
-
Crucial Parameters:
-
Pulse Angle: Set to 90° for maximum signal excitation.[17]
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Number of Scans (NS): 16 to 64, sufficient to achieve a signal-to-noise ratio > 250:1 for the peaks to be integrated.[19]
-
Acquisition Time (AQ): ≥ 3 seconds for good digital resolution.
-
Temperature: Maintain a stable temperature, e.g., 298 K (25 °C).[17]
-
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening (LB) of 0.1-0.3 Hz to improve S/N without significantly distorting peak shape.[16]
-
Perform Fourier Transformation.
-
Manually phase the spectrum to achieve a pure absorption peak shape for all signals.
-
Apply a baseline correction using a high-order polynomial function to ensure a flat baseline across the spectrum, which is critical for accurate integration.[16]
-
Carefully integrate the well-resolved signal of the this compound methylene protons (I_ analyte) and a quantitative signal from the internal standard (I_ IS).
-
-
Purity Calculation: The mass purity of the analyte (P_ analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_ analyte, I_ IS : Integrals of the analyte and internal standard signals.
-
N_ analyte, N_ IS : Number of protons for the integrated analyte (N_ analyte = 4) and standard signals.
-
MW_ analyte, MW_ IS : Molecular weights of the analyte and internal standard.
-
m_ analyte, m_ IS : Masses of the analyte and internal standard.
-
P_ IS : Certified purity of the internal standard (e.g., 99.8%).
-
Ensuring Trustworthiness: Method Validation
To be used in a regulated environment, the qNMR method must be validated according to ICH guidelines.[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components is demonstrated by the presence of a baseline-resolved signal for both the analyte and the internal standard.
-
Linearity: Assessed by preparing samples at different analyte concentrations. The plot of the analyte/internal standard integral ratio versus the mass ratio should be linear with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by analyzing a sample of this compound with a known, high purity (if available) or by spike-recovery experiments. Recoveries should typically be within 98-102%.
-
Precision: Evaluated through repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should typically be < 1%.
Data Interpretation: A Hypothetical Case Study
An analysis of a batch of this compound (MW = 146.15 g/mol ) was performed using dimethyl sulfone (MW = 94.13 g/mol , Purity = 99.9%) as the internal standard.
-
Mass Analyte (m_ analyte): 10.25 mg
-
Mass Standard (m_ IS): 8.55 mg
-
Analyte Signal: Singlet (CH₂), N_ analyte = 4
-
Standard Signal: Singlet (CH₃), N_ IS = 6
| Preparation | Integral Analyte (I_ analyte) | Integral Standard (I_ IS) | Calculated Purity (%) |
| 1 | 3.51 | 4.10 | 98.6 |
| 2 | 3.53 | 4.12 | 98.7 |
| 3 | 3.49 | 4.08 | 98.5 |
| Average | 98.6 | ||
| %RSD | 0.10% |
The results show high precision and indicate a purity of 98.6% for the this compound batch.
Conclusion
For the critical task of assessing the purity of this compound, quantitative NMR offers a superior alternative to traditional chromatographic methods. Its foundation as a primary ratio method provides a direct, SI-traceable purity value without the need for an analyte-specific reference standard—a significant advantage in research and development.[7][10][21] The technique combines quantification with structural confirmation in a single, rapid, and non-destructive experiment. By following a carefully designed and validated protocol that emphasizes metrological principles, researchers and drug development professionals can employ qNMR with confidence, ensuring the highest integrity for their chemical entities.
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Journal of Medicinal Chemistry. (n.d.). Purity by absolute qNMR Instructions. Available at: [Link]
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Reading Scientific Services Ltd (RSSL). (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]
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Hu, F., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. Available at: [Link]
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AsisChem. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
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Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Available at: [Link]
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ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available at: [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). (2018). EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. Available at: [Link]
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Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry. Available at: [Link]
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MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available at: [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
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MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available at: [Link]
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National Institute of Standards and Technology (NIST). (2018). A Standard for Standards. Available at: [Link]
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U.S. National Library of Medicine. (n.d.). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Guided approach to quantitative 1 H NMR spectroscopy for the choice of.... Available at: [Link]
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Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Available at: [Link]
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ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Available at: [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals. Available at: [Link]
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Avomeen. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Available at: [Link]
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The Sulfonyl Group in Drug Design: A Comparative Guide for the Medicinal Chemist
For researchers, scientists, and drug development professionals, the strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry. Among these, the sulfonyl group (—SO₂—) stands out for its remarkable versatility and profound impact on the pharmacological profile of a molecule. This guide provides an in-depth comparative analysis of sulfonyl-containing compounds, offering experimental data and detailed protocols to empower researchers in their drug discovery endeavors. We will explore the unique physicochemical properties conferred by the sulfonyl moiety and compare the performance of sulfonyl-containing drugs against their non-sulfonyl counterparts across various therapeutic areas.
The Enduring Significance of the Sulfonyl Moiety in Medicinal Chemistry
The sulfonyl group, encompassing sulfonamides and sulfones, is a privileged scaffold in drug design, largely due to its unique electronic and structural characteristics.[1][2] Its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor make it a valuable tool for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.[3] The tetrahedral geometry of the sulfonyl group allows it to serve as a rigid linker, orienting other pharmacophoric elements for optimal interaction with their biological targets.[2] Furthermore, the sulfonyl moiety can act as a bioisostere for other functional groups like carbonyls and phosphates, enabling chemists to fine-tune a molecule's properties while retaining its biological activity.[3]
Comparative Analysis of Sulfonyl-Containing Drugs
To illustrate the practical implications of incorporating a sulfonyl group, we will now delve into a comparative analysis of key drug classes, examining their efficacy, safety, and mechanistic profiles against relevant alternatives.
The Sulfonylurea Class in Type 2 Diabetes: A Head-to-Head with DPP-4 Inhibitors
Sulfonylureas have long been a mainstay in the treatment of type 2 diabetes. Their mechanism of action involves stimulating insulin secretion from pancreatic β-cells. However, the emergence of newer antidiabetic agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, has prompted a re-evaluation of their place in therapy.
Randomized controlled trials have shown that while sulfonylureas may lead to a more significant initial reduction in HbA1c levels, this difference often diminishes over the long term.[4] Conversely, DPP-4 inhibitors are associated with a markedly lower risk of hypoglycemia and have a neutral or slightly beneficial effect on body weight.[4][5] Some observational studies have even suggested a potential link between sulfonylurea use and an increased risk of cardiovascular events, although this remains a topic of debate.[4][6]
| Feature | Sulfonylureas (e.g., Glipizide, Glimepiride) | DPP-4 Inhibitors (e.g., Sitagliptin, Linagliptin) | Key Findings & Citations |
| Mechanism of Action | Stimulates insulin secretion from pancreatic β-cells | Inhibit the degradation of incretin hormones, leading to glucose-dependent insulin secretion | Sulfonylureas provide glucose-independent insulin release, while DPP-4 inhibitors act in a glucose-dependent manner. |
| HbA1c Reduction | Generally more potent in initial reduction | Slightly less potent initially, but comparable long-term efficacy | Sulfonylureas show a greater initial drop in HbA1c, but the effect may not be as durable as with DPP-4 inhibitors.[4][5] |
| Risk of Hypoglycemia | Significant risk, especially in the elderly or those with renal impairment | Low risk | The glucose-dependent mechanism of DPP-4 inhibitors significantly reduces the risk of hypoglycemia.[4][7] |
| Effect on Body Weight | Associated with weight gain | Generally weight-neutral or may cause a slight weight loss | The difference in weight effect is a significant consideration in the management of type 2 diabetes.[4][7] |
| Cardiovascular Safety | Some concerns regarding increased cardiovascular risk in observational studies | Generally considered to have a neutral cardiovascular safety profile | Large cardiovascular outcome trials have established the safety of DPP-4 inhibitors.[4][6] |
Celecoxib: A Sulfonamide-Containing NSAID vs. Traditional Non-Selective NSAIDs
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a prominent example of a non-antibiotic sulfonamide drug. Its development was driven by the need to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and diclofenac, which inhibit both COX-1 and COX-2 enzymes.
Clinical studies have consistently demonstrated that celecoxib is as effective as non-selective NSAIDs in managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[8][9] The key differentiator lies in its improved gastrointestinal safety profile. Patients treated with celecoxib experience significantly fewer ulcer complications compared to those on traditional NSAIDs.[9][10] However, it is important to note that this benefit does not extend to a reduction in the risk of serious cardiovascular thromboembolic events, which remains a concern for all NSAIDs.[11]
| Feature | Celecoxib (COX-2 Selective NSAID) | Traditional NSAIDs (e.g., Naproxen, Ibuprofen) | Key Findings & Citations |
| Mechanism of Action | Selective inhibition of COX-2 | Non-selective inhibition of COX-1 and COX-2 | Selective COX-2 inhibition spares the gastroprotective functions of COX-1. |
| Anti-inflammatory Efficacy | Comparable to traditional NSAIDs | Well-established efficacy | Head-to-head trials show no clinically meaningful differences in pain relief.[10] |
| Gastrointestinal Safety | Significantly lower risk of ulcer complications | Higher risk of gastrointestinal adverse events | Celecoxib offers a clear advantage in terms of GI tolerability.[9][10] |
| Cardiovascular Safety | Similar risk of cardiovascular events compared to non-selective NSAIDs | Risk of cardiovascular events is a known class effect | No significant difference in the risk of myocardial infarction compared to non-selective NSAIDs.[11] |
Sulfonamide Antibiotics: A Legacy and the Challenge of Resistance
The sulfonamide antibiotics were among the first synthetic antimicrobial agents and revolutionized the treatment of bacterial infections.[3] They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[12] This bacteriostatic action is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[3]
However, the widespread use of sulfonamides has led to the emergence of significant bacterial resistance.[3] Resistance mechanisms often involve mutations in the target enzyme or the acquisition of alternative metabolic pathways. This has somewhat diminished their role as first-line agents for many infections. In contrast, other classes of antibiotics, such as beta-lactams and fluoroquinolones, which have different mechanisms of action, are often now preferred. It is crucial for clinicians to consider local resistance patterns when prescribing any antibiotic. Interestingly, there is no clinically significant immunological cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides.[13][14][15]
| Feature | Sulfonamide Antibiotics (e.g., Sulfamethoxazole) | Non-Sulfonamide Antibiotics (e.g., Beta-lactams, Fluoroquinolones) | Key Findings & Citations |
| Mechanism of Action | Inhibition of folate synthesis | Various (e.g., inhibition of cell wall synthesis, DNA gyrase) | Different mechanisms of action are crucial for overcoming resistance. |
| Spectrum of Activity | Broad-spectrum (Gram-positive and some Gram-negative) | Varies by class, but often includes a broad range of bacteria | The specific spectrum of activity guides clinical use.[3] |
| Resistance | Widespread resistance has developed | Resistance is a growing concern for all antibiotic classes | Sulfonamide resistance genes are prevalent in various environments.[16] |
| Cross-Reactivity | N/A | N/A | No significant cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides.[13][14][15] |
Experimental Protocols for the Evaluation of Sulfonyl-Containing Compounds
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of drug candidates.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[17] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[18]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[18][19]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[1][18]
-
The seeding density is optimized to ensure that cells are in the logarithmic growth phase during the experiment.
-
The incubation time with the compound is chosen based on the expected mechanism of action and the cell doubling time.
-
The use of a solubilizing agent is critical because the formazan crystals are insoluble in aqueous solutions.
Quantifying Potency: Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for determining the potency of a compound against a specific enzyme target. [20]The general principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in an appropriate assay buffer. 2. Reaction Initiation: In a microplate well, combine the enzyme and inhibitor and pre-incubate for a specific period to allow for binding. Initiate the reaction by adding the substrate. 3. Kinetic Measurement: Monitor the progress of the reaction over time by measuring the change in a detectable signal (e.g., absorbance, fluorescence) that is proportional to product formation or substrate consumption. [21]4. Data Analysis: Plot the initial reaction velocities against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
The pre-incubation step is important to ensure that the inhibitor has sufficient time to bind to the enzyme before the start of the reaction.
-
Measuring the initial reaction velocity is crucial because the rate of an enzyme-catalyzed reaction is typically linear only at the beginning of the reaction.
-
The choice of substrate concentration is important; it is often kept at or near the Michaelis-Menten constant (Km) of the enzyme.
In Silico Prediction of Binding: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. [22][23]It is a valuable tool for understanding structure-activity relationships and for virtual screening of compound libraries.
-
Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the ligand (the sulfonyl-containing compound) and optimize its geometry.
-
Grid Generation: Define a binding site on the target protein, typically based on the location of a known ligand or a predicted active site. A grid box is then generated around this site. [24]4. Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the grid box. [24]5. Scoring and Analysis: The docking program calculates a binding score for each pose, which is an estimate of the binding affinity. The poses with the best scores are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
The preparation of both the protein and the ligand is crucial for ensuring that the simulation accurately reflects the physiological conditions.
-
The definition of the binding site is a critical step that can significantly influence the outcome of the docking simulation.
-
The choice of scoring function is important as different scoring functions may be better suited for different types of protein-ligand interactions.
Conclusion
The sulfonyl group remains a powerful and versatile tool in the arsenal of the medicinal chemist. Its unique physicochemical properties allow for the fine-tuning of a drug candidate's ADME-Tox profile, potency, and selectivity. Through the comparative analysis of key drug classes, we have seen how the inclusion of a sulfonyl moiety can lead to significant improvements in therapeutic outcomes, such as the enhanced gastrointestinal safety of celecoxib. However, it is also clear that the benefits of sulfonyl-containing drugs must be carefully weighed against their potential drawbacks, such as the risk of hypoglycemia with sulfonylureas and the challenge of resistance with sulfonamide antibiotics.
The experimental protocols provided in this guide offer a practical framework for the evaluation of sulfonyl-containing compounds. By employing these techniques, researchers can gain a deeper understanding of the structure-activity relationships of their compounds and make more informed decisions in the drug discovery process. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, the strategic use of the sulfonyl group will undoubtedly continue to play a pivotal role in the development of new and improved medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sulphonyl Diacetonitrile
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of sulphonyl diacetonitrile, a compound that, due to its chemical structure, requires careful consideration. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a deeper understanding of safe laboratory practices.
Hazard Assessment of this compound
-
Sulfonyl Group (-SO₂-) : Compounds containing sulfonyl groups, such as sulfonyl halides, are known to be reactive. While this compound is not a halide, the sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of the overall molecule. General procedures for sulfonyl-containing compounds often involve careful hydrolysis[1].
-
Nitrile Groups (-C≡N) : The presence of two nitrile groups is a significant consideration. Aliphatic nitriles can be toxic and are readily absorbed through the skin and respiratory tract[2]. A primary concern with nitriles is the potential for the metabolic release of cyanide, which is highly toxic[2]. Therefore, all nitriles should be handled with extreme caution.
-
Overall Hazard Profile : Given the combination of these functional groups, this compound should be treated as a hazardous substance. It is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Presumed Risk | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Avoid ingestion, skin contact, and inhalation of dust or vapors. |
| Skin Corrosion/Irritation | Potential Irritant | Wear chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Potential Irritant | Wear safety goggles or a face shield. |
| Reactivity | Potentially reactive with strong acids, bases, and oxidizing agents. | Store away from incompatible materials. |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate personal protective equipment must be worn. The selection of PPE is based on the inferred hazard profile and is non-negotiable.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection : Chemical splash goggles are essential to protect against accidental splashes. A face shield should be worn in situations where there is a higher risk of splashing.
-
Body Protection : A laboratory coat must be worn at all times.
-
Respiratory Protection : All handling of solid this compound or solutions thereof should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.
-
Isolate the Area : Cordon off the spill area to prevent further contamination.
-
Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Section 2.
-
Contain and Absorb : For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material, avoiding the generation of dust.
-
Collect Waste : Place all contaminated absorbent material and any contaminated disposable PPE into a designated, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
Proper Disposal Procedures for this compound
Due to its potential hazards, direct disposal of this compound down the drain or in regular trash is strictly prohibited[3][4]. The primary and safest method for its disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Protocol:
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a dedicated hazardous waste container.
-
Container Selection : Use a chemically compatible and properly sealed container for waste collection. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Waste Collection :
-
Solid Waste : Carefully transfer any solid this compound waste into the designated container. Avoid creating dust.
-
Liquid Waste : If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not fill the container beyond 80-90% capacity to allow for vapor expansion.
-
Contaminated Materials : Any items contaminated with this compound, such as pipette tips, gloves, and absorbent materials, must also be disposed of as hazardous waste in the same container.
-
-
Storage of Waste : Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. Ensure secondary containment is in place to prevent the spread of any potential leaks.
-
Arrange for Pickup : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container by a licensed contractor.
Diagram 1: Decision Flowchart for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
Chemical Inactivation: A Note of Caution
While chemical inactivation methods, such as hydrolysis, can be used for some nitriles and sulfonyl compounds, these procedures should not be attempted for this compound without a thorough, substance-specific risk assessment[5][6][7]. The reaction products may also be hazardous, and the reaction itself could be exothermic or produce toxic gases. Therefore, for routine laboratory-scale waste, collection for professional disposal is the most reliable and safest option.
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of professional scientific conduct. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of this compound, thereby protecting themselves, their colleagues, and the environment. In the absence of specific data, a cautious and conservative approach is always the most prudent course of action.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Sulphonyl Diacetonitrile
Part 1: The Causality of Hazard – Understanding the Risk Profile
Before we select our equipment, we must first understand the threats we are mitigating. The structure of Sulphonyl diacetonitrile suggests a multi-faceted hazard profile that dictates our safety protocols. The primary concerns stem from the two acetonitrile groups.
-
Toxicity via Nitrile Metabolism: The most significant risk associated with aliphatic nitriles is the potential for metabolic release of cyanide ions. This can occur through inhalation, ingestion, or dermal absorption.[1][2] Cyanide poisoning disrupts cellular respiration, leading to symptoms that can include headache, dizziness, chest tightness, nausea, and in severe exposures, may lead to death.[1]
-
Dermal and Ocular Irritation: Direct contact with nitrile compounds can cause skin irritation.[3] More critically, they are often severe eye irritants, capable of causing serious damage upon contact.[3][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the nose, throat, and lungs.[1][3]
-
Flammability: While the sulfonyl group may influence its physical properties, many organic nitriles are flammable liquids or combustible solids.[5][6][7] Vapors can be heavier than air and form explosive mixtures.[7][8] Therefore, all sources of ignition must be rigorously controlled.[6][9]
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Effect | Routes of Exposure |
| Acute Toxicity | Potential for cyanide poisoning, harmful if swallowed, inhaled, or absorbed through skin.[1][5][6] | Inhalation, Dermal, Ingestion |
| Irritation | Causes serious eye irritation; may cause skin and respiratory tract irritation.[3][4][5] | Dermal, Ocular, Inhalation |
| Flammability | Potential to be a flammable liquid or combustible solid.[6][8] | Heat, Sparks, Open Flames |
Part 2: The Core Directive – A Multi-Layered Defense Strategy
Personal Protective Equipment (PPE) is the final, critical barrier between you and the chemical. It must be used in conjunction with, not as a substitute for, robust engineering and administrative controls.
Pillar 1: Engineering Controls – Your Primary Defense
All work involving this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[9] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of flammable or toxic vapors and protect you from inhalation exposure.[9][10] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[9][11]
Pillar 2: Personal Protective Equipment – Your Last Line of Defense
The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for handling this compound.
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required inside a fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required inside a fume hood |
| Performing Reactions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Not required inside a fume hood |
| Large Spill Cleanup | Full-face, air-purifying respirator.[12] | Heavy-duty Chemical Resistant Gloves (e.g., Neoprene, Butyl Rubber) | Chemical Resistant Suit/Coveralls.[12] | NIOSH-approved air-purifying respirator with appropriate cartridges.[12] |
Causality Behind the Choices:
-
Eye/Face Protection: Chemical splash goggles are mandatory at all times as they provide a seal around the eyes to protect from splashes and vapors.[13] A face shield is added during tasks with a higher risk of splashing, such as transferring solutions, to protect the entire face.[9][14]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, including nitriles.[2] We mandate double-gloving because a single glove can be compromised by undetected pinholes or permeation over time. Should the outer glove become contaminated, it can be removed without exposing your skin. For significant exposure or spills, more robust gloves like neoprene or butyl rubber are recommended.[2]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For larger-scale work, a chemical-resistant apron provides an additional layer of protection against splashes.[12]
Part 3: Operational and Disposal Plans
Methodical execution is key to safety. Follow these procedural steps without deviation.
Experimental Workflow: Safe Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.
-
Don all required PPE as outlined in Table 2.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Execution:
-
Decontamination & Cleanup:
-
Wipe down all surfaces inside the fume hood with an appropriate solvent.
-
Decontaminate all glassware before removing it from the fume hood.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after exiting the lab.[2][4]
-
Disposal Plan: A Cradle-to-Grave Responsibility
-
Segregation: All waste contaminated with this compound (including gloves, paper towels, and reaction byproducts) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Containment: The waste container must be made of a compatible material and kept securely sealed when not in use.[9] Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[2] Never pour nitrile waste down the drain.[3][5][10]
Part 4: Emergency Protocols – Plan for Failure, Practice for Success
Rapid and correct response during an emergency can significantly mitigate harm.
Emergency Response Workflow
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
